2-Chloroadenosine Hemidydrate
Description
Historical Context and Discovery of Adenosine (B11128) Analogs in Research
The exploration of adenosine's physiological effects began decades ago, with early studies in the 1960s and 1970s revealing its potent biological activities. nih.gov Scientists soon recognized that endogenous adenosine is rapidly metabolized, limiting its utility in experimental settings. ahajournals.org This led to the strategic development of synthetic adenosine analogs designed to be more stable. nih.gov The goal was to create tools that could mimic adenosine's effects but persist long enough to allow for detailed study of its receptors and signaling pathways. nih.govahajournals.org These early investigations laid the groundwork for the synthesis of numerous derivatives, including those with modifications at the N6 and C2 positions of the purine (B94841) base, leading to compounds like 2-Chloroadenosine (B27285). nih.govtandfonline.com
Biochemical Classification as an Adenosine Deaminase-Resistant Analog
A primary challenge in studying adenosine is its rapid breakdown by the enzyme adenosine deaminase (ADA), which converts it to inosine. ahajournals.orgresearchgate.net 2-Chloroadenosine is distinguished by its resistance to this enzymatic degradation. researchgate.netjneurosci.orgnih.govnih.gov The substitution of a chlorine atom at the 2-position of the adenine (B156593) ring sterically hinders the binding of ADA, making 2-Chloroadenosine a metabolically stable analog. researchgate.netresearchgate.nettocris.com This resistance to deamination ensures a longer biological half-life, making it a more reliable and potent tool for activating adenosine receptors in research settings compared to adenosine itself. ahajournals.orgnih.gov While highly resistant to ADA, some studies have shown that 2-Chloroadenosine can be slowly metabolized through phosphorylation by adenosine kinase, leading to the formation of 2-chloro-ATP. nih.govwiley.com
Significance of 2-Chloroadenosine in Adenosine Receptor Research
The stability of 2-Chloroadenosine makes it an invaluable agonist for studying the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. tocris.comcaymanchem.comrndsystems.com These G protein-coupled receptors are crucial in regulating a vast array of bodily functions. 2-Chloroadenosine is considered a non-selective agonist, as it binds to multiple adenosine receptor subtypes, albeit with varying affinities. tocris.comcaymanchem.comrndsystems.com Its ability to robustly activate these receptors has allowed researchers to characterize their downstream signaling pathways and physiological effects. For instance, radiolabeled 2-Chloroadenosine ([³H]2-chloroadenosine) has been used as a ligand in binding assays to identify and quantify adenosine receptors in tissues like the brain. researchgate.netcdnsciencepub.com
Interactive Table: Binding Affinity of 2-Chloroadenosine at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| A1 | 300 |
| A2A | 80 |
| A2B | Not consistently reported |
| A3 | 1900 |
| This table shows the dissociation constants (Ki) of 2-Chloroadenosine for different human adenosine receptor subtypes. A lower Ki value indicates a higher binding affinity. Data sourced from multiple studies. tocris.comcaymanchem.comrndsystems.com |
Overview of Research Trajectories for 2-Chloroadenosine Hemihydrate
The application of 2-Chloroadenosine Hemihydrate in research is extensive and diverse, spanning multiple fields of study.
Cardiovascular Research : It has been used to investigate the roles of adenosine in regulating coronary blood flow, heart rate, and blood pressure. researchgate.netoup.com Studies have explored its effects on cardiac hypertrophy and its potential to protect the heart from ischemic injury. ahajournals.org For example, research in isolated guinea pig hearts compared the effects of intravascular versus pericardial administration of 2-chloroadenosine to understand the metabolic regulation of coronary blood flow. oup.com
Neuroscience : In neuroscience, 2-Chloroadenosine has been employed to study the anticonvulsant properties of adenosine receptor activation. caymanchem.commedchemexpress.com It has been used to probe the influence of adenosine on neurotransmitter release and cerebral blood flow. nih.govmedchemexpress.com Research in rat models has shown that intrathalamic application of the compound can suppress generalized seizure activity. caymanchem.com
Immunology and Inflammation : The compound has been used to explore the immunomodulatory effects of adenosine. Research has shown it can induce apoptosis (programmed cell death) in various cell types, including rheumatoid fibroblasts and leukemic B-cells, suggesting a role for adenosine signaling in inflammatory diseases and cancer. researchgate.netnih.govnih.gov
Cellular Biology : At the cellular level, it serves as a tool to dissect signaling pathways. For example, it has been used to study the inhibition of smooth muscle cell proliferation via A2B receptor activation and the potentiation of phospholipase C activation in astrocytes. ahajournals.orgjneurosci.org
The breadth of these research applications underscores the fundamental importance of 2-Chloroadenosine as a stable, reliable agonist for probing the multifaceted roles of the adenosine system.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4.H2O/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15);1H2/t3-,5-,6-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVJEVDOHIWPDO-GWTDSMLYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81012-94-4 | |
| Record name | Adenosine, 2-chloro-, hydrate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81012-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroadenosine hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Physicochemical Characterization Approaches for 2 Chloroadenosine Hemihydrate
Established Synthetic Routes to 2-Chloroadenosine (B27285) Hemihydrate
The predominant and most well-documented synthetic route to 2-chloroadenosine involves a multi-step process commencing with the condensation of a purine (B94841) base with a protected ribose sugar, followed by deprotection and amination steps.
Precursor Materials and Reaction Conditions
The primary precursor materials for the synthesis of 2-chloroadenosine are 2,6-dichloropurine (B15474) and a protected form of ribose, typically 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. The initial step is a condensation reaction to form the crucial N-glycosidic bond. This is followed by hydrolysis to remove the acetyl protecting groups from the ribose moiety and finally, a selective ammonolysis to replace the chlorine atom at the 6-position of the purine ring with an amino group, yielding 2-chloroadenosine.
The reaction conditions are critical for achieving high yields and purity. The initial condensation is typically carried out under reflux conditions, followed by reactions at or near room temperature for the hydrolysis and ammonolysis steps. The formation of the hemihydrate is often achieved during the final crystallization step from an aqueous solvent system.
| Step | Precursor 1 | Precursor 2 | Key Reagents | Temperature |
| Condensation | 2,6-Dichloropurine | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | 4-Dimethylaminopyridine (B28879) (DMAP) | Reflux |
| Hydrolysis | 2,3,5-Triacetyl-2,6-dichloropurine nucleoside | - | Sodium methoxide (B1231860) | 20-30°C |
| Ammonolysis | 2,6-Dichloropurine nucleoside | Ammonia (B1221849) water | - | 20-30°C |
Catalytic and Solvent Systems
The choice of catalyst and solvent is pivotal in driving the efficiency of the synthesis. For the initial condensation reaction, an aromatic solvent such as toluene (B28343) is commonly employed. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), which facilitates the formation of the N-glycosidic bond between the purine and the ribose sugar.
In the subsequent hydrolysis step, an alcoholic solvent like methanol (B129727) is used in the presence of a base, such as sodium methoxide, to efficiently remove the acetyl protecting groups. For the final ammonolysis step, aqueous ammonia is the reagent of choice, acting as both the reactant and, in excess, the solvent.
| Step | Catalyst | Solvent System |
| Condensation | 4-Dimethylaminopyridine (DMAP) | Toluene |
| Hydrolysis | - | Methanol |
| Ammonolysis | - | Ammonia water |
Reaction Pathway Elucidation
The synthesis of 2-chloroadenosine from 2,6-dichloropurine and tetraacetylribose proceeds through a well-defined reaction pathway:
N-Glycosylation (Condensation): The synthesis initiates with the formation of the N-glycosidic bond. The lone pair of electrons on a nitrogen atom of the 2,6-dichloropurine ring attacks the anomeric carbon of the tetraacetylribose. This reaction is facilitated by the catalyst, 4-dimethylaminopyridine, and results in the formation of 2,3,5-triacetyl-2,6-dichloropurine nucleoside. The stereochemistry of the ribose is crucial, with the β-anomer being the desired product for biological activity.
Deprotection (Hydrolysis): The acetyl groups on the ribose moiety, which serve to protect the hydroxyl groups during the condensation reaction, are subsequently removed. This is achieved through a base-catalyzed hydrolysis using a reagent like sodium methoxide in methanol. This step yields 2,6-dichloropurine nucleoside.
Selective Ammonolysis: The final step involves the selective replacement of the chlorine atom at the C6 position of the purine ring with an amino group. This is accomplished by treating the 2,6-dichloropurine nucleoside with ammonia. The chlorine at the C6 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position, allowing for this selective transformation. This step yields the final product, 2-chloroadenosine. The hemihydrate form is typically obtained upon crystallization from an aqueous solution.
Purification and Isolation Techniques for 2-Chloroadenosine Hemihydrate
Obtaining high-purity 2-Chloroadenosine Hemihydrate is essential for its use in research and potential therapeutic applications. A combination of crystallization and chromatographic techniques is employed for its purification and isolation.
Crystallization and Precipitation Strategies
Crystallization is a key step in the purification of 2-chloroadenosine and is instrumental in the formation of the hemihydrate. Following the ammonolysis step, the reaction mixture is often concentrated, and a suitable solvent or solvent mixture is added to induce crystallization. Glycol solvents, such as methanol, are frequently used for this purpose. The slow cooling of the saturated solution allows for the formation of well-defined crystals of 2-chloroadenosine hemihydrate, with water molecules incorporated into the crystal lattice. This process effectively removes many impurities that remain in the mother liquor.
Chromatographic Separation Methods
Chromatographic techniques are employed to achieve a higher degree of purification, particularly for removing closely related impurities.
Column Chromatography: Silica gel column chromatography is a common method used to purify the intermediates and the final product. The choice of eluent is critical for effective separation. For instance, in the purification of the deoxy-analogue, cladribine, mixtures of chloroform (B151607) and methanol in varying ratios have been utilized to separate the desired product from reaction byproducts.
High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale purification, reversed-phase HPLC is a powerful tool. A C18 column is typically used as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvents like acetonitrile (B52724) and methanol. The composition of the mobile phase can be adjusted to achieve optimal separation of 2-chloroadenosine from any remaining precursors or side products. UV detection is commonly employed for monitoring the elution of the compound.
| Chromatographic Method | Stationary Phase | Mobile Phase Example |
| Column Chromatography | Silica Gel | Chloroform:Methanol gradients |
| HPLC | C18 | Phosphate buffer with acetonitrile and methanol |
Physicochemical Characterization
The identity and purity of synthesized 2-Chloroadenosine Hemihydrate are confirmed through various physicochemical characterization techniques.
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClN₅O₄ · 0.5H₂O |
| Molecular Weight | 310.69 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 160 °C (decomposes) |
| Solubility | Slightly soluble in DMSO and Methanol (with heating and sonication) |
Spectroscopic data is crucial for confirming the chemical structure of 2-chloroadenosine.
| Spectroscopic Technique | Key Observances |
| ¹H NMR | Characteristic peaks corresponding to the protons on the purine and ribose moieties. |
| ¹³C NMR | Signals confirming the carbon skeleton of the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of 2-chloroadenosine. |
| Infrared (IR) Spectroscopy | Absorption bands indicative of the functional groups present, such as N-H, O-H, C-N, and C-Cl bonds. |
Polymorphism of 2-Chloroadenosine Hemihydrate
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of active pharmaceutical ingredients as different polymorphs can exhibit varied physicochemical properties. However, based on a review of available scientific literature, specific studies detailing the characterization of distinct polymorphic forms of 2-Chloroadenosine Hemihydrate have not been identified. The compound is commercially available as a hemihydrate, indicating a crystal structure that incorporates one molecule of water for every two molecules of 2-chloroadenosine. sigmaaldrich.combldpharm.compcovery.comboropharm.com
Characterization of Polymorphic Forms
While specific polymorphs of 2-Chloroadenosine Hemihydrate are not documented, the characterization of such forms would conventionally rely on a suite of thermo-analytical and spectroscopic techniques. These methods are essential for identifying and differentiating crystal structures.
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying crystalline phases. Each polymorph produces a unique diffraction pattern, acting as a "fingerprint" based on the distinct arrangement of molecules in the crystal lattice.
Differential Scanning Calorimetry (DSC): DSC is used to measure thermal events, such as melting points and phase transitions, as a function of temperature. Different polymorphs will typically have distinct melting points and may show solid-state transitions between forms upon heating.
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. For a hydrated compound like 2-Chloroadenosine Hemihydrate, TGA is crucial for quantifying the water content and determining the temperature at which dehydration occurs.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can differentiate polymorphs by detecting variations in the vibrational modes of chemical bonds. These variations arise from different molecular conformations and intermolecular interactions (especially hydrogen bonding) within the crystal lattice.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal habit (the external shape and morphology) of the particles, which can differ between polymorphic forms.
Controlled Isolation of Specific Polymorphs
The controlled isolation of specific polymorphs is a fundamental challenge in pharmaceutical development. Achieving a desired crystalline form requires precise manipulation of crystallization conditions. unifr.chnih.gov A patent describing the synthesis of 2-chloroadenosine mentions crystallization from a methanol solvent as a purification step, but does not detail the specific crystalline form produced. google.com General strategies to control polymorphism include:
Solvent Selection: The choice of solvent is paramount, as solvent-solute interactions can dictate which polymorphic form nucleates and grows.
Temperature Control: Both the crystallization temperature and the cooling rate can influence the outcome. Slower cooling rates often favor the growth of the most thermodynamically stable form, while rapid cooling ("crash cooling") can trap metastable forms.
Supersaturation: The level of supersaturation is the driving force for crystallization. Controlling the rate at which supersaturation is achieved (e.g., through slow evaporation or anti-solvent addition) can guide the process toward a specific polymorph. nih.gov
Seeding: Introducing a small crystal of the desired polymorph (a "seed") into a supersaturated solution can bypass the stochastic nature of nucleation and promote the growth of that specific form. unifr.ch
Analytical Strategies for Structural Elucidation and Purity Assessment
A range of analytical techniques are employed to confirm the chemical structure of 2-Chloroadenosine Hemihydrate and to assess its purity by identifying and quantifying any related substances or impurities.
Spectroscopic Methods in Compound Characterization
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 2-Chloroadenosine.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 2-Chloroadenosine, the protonated molecule [M+H]+ is observed at a mass-to-charge ratio (m/z) of approximately 302.0651. nih.gov Tandem mass spectrometry (MS/MS) experiments show characteristic fragment ions, with major peaks observed at m/z 170 and 134, corresponding to the fragmentation of the glycosidic bond and loss of the ribose sugar moiety. nih.govnist.gov A stability study of 2-chloroadenosine identified the fragment ion at m/z 170.3 as the 2-chloroadenine (B193299) product of hydrolysis. researchgate.net
Table 1: Mass Spectrometry Data for 2-Chloroadenosine
| Parameter | Value | Source |
| Precursor Ion Type | [M+H]+ | nih.gov |
| Precursor m/z | 302.0651 | nih.gov |
| Top Peak (Fragment) m/z | 170 | nih.gov |
| 2nd Highest Peak (Fragment) m/z | 134 | nih.gov |
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups within the molecule. The IR spectrum of 2-Chloroadenosine displays characteristic absorption bands corresponding to N-H, O-H, C-N, and C-Cl bonds, confirming the presence of the amine, hydroxyl, purine ring, and chloro- functional groups. chemicalbook.com
Chromatographic Techniques for Impurity Profiling
Chromatographic methods are essential for separating the main compound from any process-related impurities or degradation products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A validated RP-HPLC method has been developed for the determination of 2-chloroadenosine as a process-related impurity. jocpr.comjocpr.com This technique effectively separates 2-chloroadenosine from other potential impurities, allowing for accurate purity assessment. jocpr.com The method's capability has been demonstrated in separating impurities from aged and stress-degraded samples. jocpr.com For related compounds like adenosine (B11128), ion-pair reversed-phase chromatography has also been utilized for impurity profiling. nih.govresearchgate.net
Table 2: Validated RP-HPLC Method for 2-Chloroadenosine Analysis
| Parameter | Condition | Source |
| Column | Symmetry C18 (250 mm x 4.6 mm, 5 µm) | jocpr.com |
| Mobile Phase | 1:1 v/v Acetonitrile and Methanol (pH adjusted to 3.2 with ortho-phosphoric acid) | jocpr.comjocpr.com |
| Flow Rate | 1.0 mL/min | jocpr.comjocpr.com |
| Detection | UV at 205 nm | jocpr.comjocpr.com |
| Temperature | Ambient | jocpr.comjocpr.com |
Advanced Mass Spectrometry for Quantitative Analysis
For highly sensitive and selective quantification, chromatography is often coupled with mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry. LC-MS/MS is frequently used for the quantitative analysis of adenosine in biological matrices, where 2-chloroadenosine serves as an ideal internal standard due to its structural similarity and metabolic stability. nih.govnih.govsigmaaldrich.com The analysis is typically performed in positive ion mode using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). nih.gov For 2-chloroadenosine, the specific transition of the precursor ion at m/z 302.2 to the product ion at m/z 170.0 is monitored for precise quantification. nih.govnih.gov This method is noted for its high selectivity, sensitivity, and short run times. nih.gov
Table 3: LC-MS/MS Parameters for Quantitative Analysis of 2-Chloroadenosine
| Parameter | Value | Source |
| Ionization Mode | Positive Ion | nih.gov |
| Analysis Mode | Selected Reaction Monitoring (SRM) | nih.gov |
| Precursor Ion (m/z) | 302.2 | nih.govnih.gov |
| Product Ion (m/z) | 170.0 | nih.govnih.gov |
Validation Protocols for Analytical Methods
The validation of an analytical method is crucial to ensure its suitability for the intended purpose, providing a high degree of reliability and accuracy for the obtained results. For 2-Chloroadenosine Hemihydrate, the validation of analytical procedures is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline a comprehensive set of validation parameters. jocpr.comjocpr.com A robust and validated analytical method is essential for the quantitative determination of 2-Chloroadenosine Hemihydrate, particularly when it is considered a process-related impurity in the synthesis of other active pharmaceutical ingredients. jocpr.com
A key analytical technique for the determination of 2-Chloroadenosine is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). jocpr.comjocpr.com The validation of such a method encompasses a variety of performance characteristics to demonstrate its reliability.
System Suitability
System suitability testing is an integral part of the analytical procedure to ensure the chromatographic system is adequate for the intended analysis. This is typically assessed by multiple injections of a standard solution. The critical parameters evaluated include resolution, tailing factor, and the precision of the injections. jocpr.com
Specificity
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. jocpr.com For 2-Chloroadenosine, specificity is demonstrated by the absence of interference from blank solutions (diluents) and other process-related impurities at the retention time of the main analyte. jocpr.com The method should be capable of separating 2-Chloroadenosine from its potential impurities and degradation products under various stress conditions. jocpr.comjocpr.com
Linearity and Range
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. jocpr.com For the analysis of 2-Chloroadenosine, linearity is typically established by preparing standard solutions at several concentration levels. jocpr.com
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is considered at two levels: repeatability (method precision) and intermediate precision. jocpr.com
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by the recovery of a known amount of analyte spiked into a sample matrix. jocpr.com
Robustness
Robustness is a measure of the analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the flow rate, mobile phase composition, and column temperature. jocpr.com
Pharmacological Profile and Adenosine Receptor Interaction Dynamics of 2 Chloroadenosine
Adenosine (B11128) Receptor Subtype Affinity and Selectivity
2-Chloroadenosine (B27285), a metabolically stable analog of adenosine, functions as a non-selective agonist across the family of adenosine receptors. tocris.comrndsystems.com Its interaction with these receptors is characterized by varying degrees of affinity for the four main subtypes: A₁, A₂ₐ, A₂ь, and A₃. This differential affinity dictates its pharmacological profile and the subsequent intracellular signaling cascades it initiates. The binding affinities, often expressed as inhibitor constants (Kᵢ), quantify the concentration of the ligand required to occupy 50% of the receptors.
Table 1: Binding Affinity (Kᵢ) of 2-Chloroadenosine for Adenosine Receptor Subtypes
| Receptor Subtype | Kᵢ (nM) |
|---|---|
| A₁ | 300 |
| A₂ₐ | 80 |
| A₃ | 1900 |
Data sourced from Tocris Bioscience and R&D Systems. tocris.comrndsystems.com
A₁ Adenosine Receptor Engagement
2-Chloroadenosine demonstrates significant engagement with the A₁ adenosine receptor, exhibiting a binding affinity (Kᵢ) of 300 nM. tocris.comrndsystems.com As an agonist at this receptor subtype, it has been utilized in research to probe the physiological functions mediated by A₁ activation. nih.govsigmaaldrich.com For instance, studies have shown that activation of striatal A₁ receptors by 2-Chloroadenosine can inhibit the release of dopamine. nih.gov The A₁ receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gᵢ protein, leading to inhibitory effects on downstream signaling pathways. coventry.ac.uk
A₂ₐ Adenosine Receptor Engagement
The highest affinity of 2-Chloroadenosine is for the A₂ₐ adenosine receptor, with a reported Kᵢ value of 80 nM. tocris.comrndsystems.com This strong engagement makes it a potent activator of A₂ₐ-mediated signaling. Research indicates that the genoprotective effects of 2-Chloroadenosine against oxidative DNA damage are transduced through A₂ₐ and A₂ь receptors. nih.gov Similar to other adenosine receptors, the A₂ₐ receptor is a GPCR, but it characteristically couples to the Gₛ protein, which stimulates intracellular signaling cascades. coventry.ac.uknih.gov
A₂ь and A₃ Adenosine Receptor Engagement
2-Chloroadenosine's interaction with A₂ь and A₃ receptors is less pronounced compared to A₁ and A₂ₐ subtypes. The A₂ь receptor is generally the least characterized of the adenosine receptor family, largely due to a historical scarcity of potent and selective ligands. nih.gov However, studies have implicated A₂ь receptors, alongside A₂ₐ receptors, in mediating the genoprotective signaling of 2-Chloroadenosine. nih.gov
The compound displays its lowest affinity for the A₃ adenosine receptor, with a Kᵢ value of 1900 nM. tocris.comrndsystems.com This indicates that significantly higher concentrations of 2-Chloroadenosine are required to engage A₃ receptors effectively compared to the other subtypes. Like the A₁ receptor, the A₃ receptor typically couples to Gᵢ proteins, initiating inhibitory signaling pathways. coventry.ac.uk
Comparative Receptor Binding Dynamics of 2-Chloroadenosine
The binding data reveals a clear hierarchical affinity profile for 2-Chloroadenosine across the adenosine receptor subtypes. It binds most potently to the A₂ₐ receptor (Kᵢ = 80 nM), followed by the A₁ receptor (Kᵢ = 300 nM), and finally the A₃ receptor (Kᵢ = 1900 nM). tocris.comrndsystems.com This demonstrates a selectivity preference in the order of A₂ₐ > A₁ > A₃. This non-uniform binding affinity means that the physiological response to 2-Chloroadenosine is concentration-dependent; at lower concentrations, its effects are likely dominated by the activation of A₂ₐ receptors, while at higher concentrations, it will progressively engage A₁, and subsequently A₃ receptors.
Mechanisms of G-Protein Coupled Receptor Signal Transduction
Adenosine receptors are members of the G-protein coupled receptor (GPCR) superfamily, the largest and most diverse group of membrane receptors in eukaryotes. nih.govkhanacademy.org GPCRs share a characteristic structure of a single polypeptide chain that traverses the cell membrane seven times. libretexts.org Signal transduction is initiated when a ligand, such as 2-Chloroadenosine, binds to the extracellular domain of the receptor. This binding induces a conformational change in the receptor, which allows it to interact with and activate an associated heterotrimeric G-protein on the intracellular side of the membrane. nih.govlibretexts.org
Upon activation, the G-protein exchanges a bound Guanosine Diphosphate (GDP) for a Guanosine Triphosphate (GTP), causing it to dissociate into its α and βγ subunits. libretexts.org These dissociated subunits then interact with and modulate the activity of various downstream effector proteins, such as enzymes or ion channels, to propagate the signal within the cell. nih.govlibretexts.org The specific cellular response is determined by the type of G-protein coupled to the receptor. Adenosine A₂ₐ and A₂ь receptors typically couple to the stimulatory G-protein (Gₛ), while A₁ and A₃ receptors couple to the inhibitory G-protein (Gᵢ). coventry.ac.uknih.gov
Modulation of Adenylate Cyclase Activity
A primary effector enzyme modulated by adenosine receptor activation is adenylate cyclase, which catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP). merckmillipore.com The modulation of this enzyme by 2-Chloroadenosine is dichotomous, depending on the receptor subtype and its associated G-protein.
Stimulation via Gₛ: When 2-Chloroadenosine binds to A₂ₐ and A₂ь receptors, the activated Gₛ-protein stimulates adenylate cyclase activity. coventry.ac.uknih.gov This leads to an increase in intracellular cAMP levels. nih.gov Studies in neuroblastoma cells have shown that 2-Chloroadenosine can activate adenylate cyclase rapidly, seemingly by enhancing the rate of G-protein activation by decreasing the enzyme's affinity for inhibitory endogenous guanine (B1146940) nucleotides. nih.gov
Inhibition via Gᵢ: Conversely, when 2-Chloroadenosine engages A₁ and A₃ receptors, the coupled Gᵢ-protein inhibits the activity of adenylate cyclase. coventry.ac.uk This action results in a decrease in intracellular cAMP production.
Therefore, the net effect of 2-Chloroadenosine on adenylate cyclase activity and cAMP levels within a given cell or tissue is a composite of the stimulatory and inhibitory signals transduced through the different adenosine receptor subtypes it activates.
Activation of Phospholipase C Pathways
2-Chloroadenosine, a stable analog of adenosine, demonstrates a significant modulatory role in the activation of Phospholipase C (PLC) pathways, primarily through its interaction with A1 adenosine receptors. Rather than acting as a direct agonist of PLC, 2-chloroadenosine often potentiates the effects of other neurotransmitters and signaling molecules that activate this pathway. This synergistic action has been observed in various cell types, particularly within the central nervous system.
In cultured striatal astrocytes, 2-chloroadenosine on its own does not activate PLC; however, it markedly enhances the PLC activation induced by the α1-adrenergic agonist methoxamine. This potentiation is dependent on the activation of A1 adenosine receptors and involves the action of pertussis toxin-sensitive G-proteins, indicating the crucial role of the Gi/o family of G-proteins. Similarly, in rat striatal slices, 2-chloroadenosine potentiates the accumulation of inositol (B14025) phosphates—a product of PLC activity—induced by both the muscarinic agonist carbamylcholine (B1198889) and noradrenaline.
A notable aspect of this potentiation is the requirement for neuroglial cooperation. Studies have shown that while 2-chloroadenosine enhances the noradrenaline-induced phosphoinositide breakdown in glial cell cultures, it does not affect responses in pure neuronal cultures. However, in co-cultures of neurons and glial cells, 2-chloroadenosine potentiates the responses to both noradrenaline and carbamylcholine, suggesting that a cooperative interaction between these cell types is necessary for the full modulatory effect of 2-chloroadenosine on PLC signaling.
Furthermore, the mechanism of this potentiation can be complex, involving other signaling molecules. In striatal astrocytes, the enhancing effect of 2-chloroadenosine on α1-adrenergic-mediated PLC activation has been linked to the involvement of arachidonic acid and an inhibition of glutamate (B1630785) reuptake. The level of A1 adenosine receptor expression in astrocytes also appears to be a determining factor in whether these receptors couple to and potentiate PLC activity.
Table 1: Modulation of Phospholipase C Activity by 2-Chloroadenosine
| Cell Type | Co-agonist | Effect of 2-Chloroadenosine | Mediating Receptor(s) | Key Mechanistic Features |
|---|---|---|---|---|
| Striatal Astrocytes | Methoxamine (α1-adrenergic) | Potentiation of PLC activation | A1 Adenosine Receptor | Involves G-proteins, arachidonic acid, and glutamate |
| Rat Striatal Slices | Carbamylcholine (muscarinic) | Potentiation of inositol phosphate (B84403) accumulation | A1 Adenosine Receptor | Requires neuroglial cooperation |
| Rat Striatal Slices | Noradrenaline | Potentiation of inositol phosphate accumulation | A1 Adenosine Receptor | Requires neuroglial cooperation |
Regulation of Ion Channel Conductance (Potassium, Calcium)
2-Chloroadenosine exerts significant control over neuronal excitability through the regulation of ion channel conductance, specifically targeting potassium and calcium channels. These actions are fundamental to its role as a neuromodulator.
Potassium Channels: In cultured striatal neurons, 2-chloroadenosine has been shown to activate an outward potassium current. This leads to a slow hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. The reversal potential of this current shifts with changes in the extracellular potassium concentration, confirming that it is carried by potassium ions. This effect contributes to the inhibitory actions of adenosine receptor activation in the central nervous system. The activation of these potassium channels is a key mechanism by which 2-chloroadenosine can dampen neuronal activity.
Calcium Channels: 2-Chloroadenosine also modulates the activity of voltage-activated calcium channels, which are critical for neurotransmitter release. In cultured mouse dorsal root ganglion sensory neurons, 2-chloroadenosine has been found to reduce the duration of calcium-dependent action potentials by decreasing calcium conductance. nih.gov Specifically, it selectively reduces the N-type calcium current, while having no effect on T-type and L-type calcium currents. nih.govnih.gov This inhibition of N-type calcium channels is mediated by a pertussis toxin-sensitive G-protein, indicating the involvement of Gi/o proteins in coupling the adenosine receptor to the ion channel. nih.govnih.gov By inhibiting calcium influx into presynaptic terminals, 2-chloroadenosine can effectively reduce the release of various neurotransmitters.
Table 2: Effects of 2-Chloroadenosine on Ion Channel Conductance
| Ion Channel Type | Tissue/Cell Type | Effect of 2-Chloroadenosine | Mediating Mechanism | Functional Consequence |
|---|---|---|---|---|
| Potassium Channels | Cultured Striatal Neurons | Activation of outward current | - | Membrane hyperpolarization, reduced neuronal excitability |
| N-Type Calcium Channels | Mouse Dorsal Root Ganglion Neurons | Reduction of current | Pertussis toxin-sensitive G-protein | Reduced calcium influx, inhibition of neurotransmitter release |
Involvement of Downstream Signaling Cascades (e.g., cAMP, Epac/PI3K/Akt)
The signaling actions of 2-chloroadenosine extend beyond the direct modulation of ion channels and PLC to involve intricate downstream signaling cascades. These pathways are primarily initiated by the activation of G-protein coupled adenosine receptors and can influence a wide range of cellular processes, including gene expression, cell survival, and metabolism.
cAMP Pathway: The cyclic adenosine monophosphate (cAMP) pathway is a major signaling cascade influenced by adenosine receptor activation. wikipedia.org Adenosine receptors are broadly classified based on their coupling to adenylyl cyclase, the enzyme responsible for cAMP synthesis. nih.gov A1 and A3 receptors, which are targets for 2-chloroadenosine, are typically coupled to inhibitory G-proteins (Gi/o), leading to a decrease in adenylyl cyclase activity and a subsequent reduction in intracellular cAMP levels. mdpi.commdpi.com Conversely, A2A and A2B receptors are coupled to stimulatory G-proteins (Gs), which activate adenylyl cyclase and increase cAMP levels. bilkent.edu.tr The net effect of 2-chloroadenosine on cAMP levels is therefore dependent on the specific subtype of adenosine receptor that is predominantly activated in a given cell or tissue. It is also plausible that 2-chloroadenosine, being an adenosine analog, could be metabolized intracellularly to 2-chloro-cAMP, which could then directly engage with cAMP-dependent signaling effectors. researchgate.net
Epac Pathway: Downstream of cAMP, the Exchange Protein Directly Activated by cAMP (Epac) represents a crucial signaling node. nih.gov Epac proteins act as guanine nucleotide exchange factors for the small GTPases Rap1 and Rap2. nih.gov The activation of adenosine receptors and subsequent changes in cAMP levels can thus influence Epac-mediated signaling. bilkent.edu.trresearchgate.net While direct studies on the effect of 2-chloroadenosine on the Epac pathway are not extensively detailed, the established link between adenosine receptors, cAMP, and Epac suggests that 2-chloroadenosine likely modulates this pathway. bilkent.edu.trresearchgate.net For instance, in other systems, activation of the cAMP-Epac pathway has been shown to regulate processes such as cell adhesion, exocytosis, and inflammatory responses. nih.gov
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important downstream cascade that can be modulated by adenosine receptor activation, including by 2-chloroadenosine. This pathway is critically involved in cell survival, proliferation, and metabolism. nih.gov Activation of A1 and A3 adenosine receptors has been linked to the modulation of the PI3K/Akt pathway. mdpi.com For example, A3 adenosine receptor activation in certain inflammatory conditions has been shown to proceed via a Gi and PI3K signaling pathway. mdpi.com In neurons, the PI3K/Akt pathway plays a central role in neuroprotection and the regulation of metabolism. nih.gov Given that 2-chloroadenosine is an agonist at these receptors, it is poised to influence the activity of the PI3K/Akt cascade, thereby affecting a multitude of cellular functions.
Table 3: Downstream Signaling Cascades Modulated by 2-Chloroadenosine
| Signaling Pathway | Primary Effector(s) | Link to 2-Chloroadenosine | Potential Cellular Outcomes |
|---|---|---|---|
| cAMP | Adenylyl Cyclase, PKA | Activation of Gi/o (via A1/A3) or Gs (via A2A/A2B) coupled receptors, potential intracellular conversion to 2-Cl-cAMP | Modulation of gene transcription, enzyme activity, and ion channel function |
| Epac | Rap1, Rap2 | Changes in cAMP levels secondary to adenosine receptor activation | Regulation of cell adhesion, exocytosis, and inflammatory signaling |
| PI3K/Akt | Akt (Protein Kinase B) | Activation of A1 and A3 receptors linked to PI3K signaling | Promotion of cell survival, regulation of metabolism, neuroprotection |
Cellular and Molecular Mechanisms of Action for 2 Chloroadenosine
Intracellular Metabolism and Analog Conversion
Once inside the cell, 2-chloroadenosine (B27285) is enzymatically converted into its nucleotide analogs, which are the primary mediators of its cellular activities. This metabolic pathway is crucial for its mechanism of action.
A key step in the intracellular action of 2-chloroadenosine is its conversion to 2-chloro-adenosine triphosphate (2-ChloroATP). This process involves the sequential addition of phosphate (B84403) groups to the ribose moiety of the molecule. The accumulation of 2-ChloroATP and other phosphorylated metabolites within the cell is a critical determinant of the compound's biological impact nih.gov.
The initial and rate-limiting step in the metabolism of 2-chloroadenosine is its phosphorylation to 2-chloroadenosine monophosphate. This reaction is catalyzed by the enzyme adenosine (B11128) kinase nih.govnih.gov. The activity of adenosine kinase is a major factor in determining the extent to which 2-chloroadenosine is converted into its active nucleotide forms. Inhibition of adenosine kinase has been shown to completely suppress the cytotoxic effects of 2-chloroadenosine, highlighting the essential role of this enzyme in its mechanism of action nih.gov.
Nucleoside Transport and Permeation Mechanisms
The entry of 2-chloroadenosine into cells is not a passive process but is mediated by specific protein transporters embedded in the cell membrane.
The primary route for 2-chloroadenosine to cross the cell membrane is via equilibrative nucleoside transporters (ENTs) nih.govwikipedia.org. These transporters facilitate the movement of nucleosides and their analogs down their concentration gradient frontiersin.org. Studies in human erythrocytes have demonstrated a saturable uptake mechanism for 2-chloroadenosine, which is characteristic of transporter-mediated entry nih.gov. This uptake can be inhibited by other nucleosides like uridine and adenosine, further supporting the role of a shared transport system nih.gov. There are several types of ENTs, and 2-chloroadenosine has been identified as a substrate for ENT4, for example nih.gov.
ENT-mediated transport is typically bidirectional, meaning it can facilitate movement both into and out of the cell, depending on the concentration gradient of the substrate nih.govsemanticscholar.org. Research on ENT4 has shown that the transport of 2-chloroadenosine is sensitive to pH nih.gov. At an acidic pH of 6.0, the transport kinetics are biphasic, exhibiting both high-affinity and low-affinity components. In contrast, at a neutral pH of 7.5, only a low-affinity transport system is observed nih.gov. Furthermore, the efflux, or movement out of the cell, of 2-chloroadenosine via hENT4 is also significantly enhanced at acidic pH nih.gov.
Interactive Data Table: Kinetic Parameters of 2-Chloroadenosine Transport via hENT4
| pH | Transport Component | Km (µM) | Vmax (pmol/mg/min) |
| 6.0 | High-affinity | ~50 | ~30 |
| 6.0 | Low-affinity | >600 | ~500 |
| 7.5 | Low-affinity | ~2000 | Not specified |
| Data derived from a study on [3H]2-chloroadenosine transport in cells stably transfected with SLC29A4 (hENT4) nih.gov. |
Competitive Inhibition of Nucleoside Transport Systems
2-Chloroadenosine, a stable analog of adenosine, gains entry into cells by utilizing nucleoside transport systems, for which it acts as a competitive inhibitor against natural nucleosides. Research has demonstrated that 2-Chloroadenosine is a permeant for the same nucleoside carrier system as other nucleosides like uridine and adenosine. In human erythrocytes, this uptake is a saturable process and can be inhibited by other nucleosides and specific transport inhibitors.
One key transporter involved is the human equilibrative nucleoside transporter 4 (hENT4). Studies have shown that 2-chloroadenosine is a substrate for hENT4 and can be used to assess both the influx and efflux kinetics of this transporter. The interaction is competitive, as 2-chloroadenosine demonstrates a concentration-dependent inhibitory effect on the uptake of adenosine by cells engineered to express the hENT4 transporter.
Detailed kinetic studies in human erythrocytes have quantified the competitive nature of 2-Chloroadenosine's interaction with the nucleoside transport system.
Table 1: Kinetic Parameters of 2-Chloroadenosine Interaction with Nucleoside Transport Systems in Human Erythrocytes
| Parameter | Value | Description |
|---|---|---|
| Apparent Km | 23 µM | The substrate concentration at which the uptake rate is half of the maximum, indicating the affinity of the transporter for 2-Chloroadenosine. |
| Apparent Ki (vs. Uridine Influx) | 33 µM | The inhibition constant, representing the concentration of 2-Chloroadenosine required to produce half-maximum inhibition of uridine transport. |
This table presents kinetic data for 2-Chloroadenosine's interaction with the nucleoside transport system in human erythrocytes, demonstrating its role as a competitive substrate.
Impact on Macromolecular Biosynthesis
The cytotoxic effects of 2-Chloroadenosine are closely linked to its profound impact on the synthesis of essential macromolecules. Following its transport into the cell, it undergoes intracellular metabolism, leading to the formation of its triphosphate analog, 2-chloro-ATP. This metabolite, along with a concurrent decrease in intracellular ATP concentration, triggers a general inhibition of DNA, RNA, and protein synthesis nih.gov.
2-Chloroadenosine is a potent inhibitor of DNA synthesis, primarily through the action of its phosphorylated metabolite. In human lymphoblastic cells, 2-chloro-2'-deoxyadenosine, a related compound, is converted into 2-chloro-2'-deoxyadenosine 5'-triphosphate (CldATP). CldATP is a powerful inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are the essential building blocks for DNA synthesis.
Inhibition of this enzyme leads to a significant depletion of the intracellular pools of deoxyribonucleoside triphosphates (dNTPs). For instance, exposure of cells to 0.3 µM of the deoxy-form of 2-chloroadenosine can inhibit DNA synthesis by 90% within 30 minutes. This is accompanied by a sharp decrease in dNTP levels, as detailed in the table below.
Table 2: Effect of 2-Chloro-2'-deoxyadenosine on Deoxyribonucleotide Pools
| Deoxyribonucleotide | Percentage Decrease |
|---|---|
| dCTP | 63% |
| dATP | 20% |
| dTTP | 20% |
This table shows the percentage decrease in intracellular deoxyribonucleotide triphosphate pools after 30 minutes of exposure to 0.3 µM 2-chloro-2'-deoxyadenosine in CCRF-CEM human lymphoblastic cells. Data highlights the significant impact on dCTP levels due to ribonucleotide reductase inhibition.
A secondary mechanism for the inhibition of DNA synthesis is the direct incorporation of the analog into the DNA strand, which can disrupt the replication process.
The inhibitory effects of 2-Chloroadenosine extend to the synthesis of RNA and proteins. This is considered a consequence of its intracellular metabolism nih.gov. The phosphorylation of 2-Chloroadenosine to 2-chloro-ATP and the resulting depletion of the natural ATP pool disrupt the energy-dependent processes required for transcription (RNA synthesis) and translation (protein synthesis) nih.gov. The general metabolic disruption caused by the presence of the analog and the reduction in available ATP create an environment where these essential biosynthetic pathways are significantly impaired.
2-Chloroadenosine interferes with purine (B94841) and pyrimidine metabolism not by inhibiting the salvage pathways directly, but by acting as a substrate for a key salvage enzyme, leading to the production of toxic metabolites. The cytotoxicity of 2-Chloroadenosine is critically dependent on its intracellular phosphorylation, a reaction catalyzed by adenosine kinase, an important enzyme in the purine salvage pathway nih.govnih.gov.
When inhibitors of adenosine kinase, such as 5-iodotubercidin, are introduced, the cytotoxic effects of 2-Chloroadenosine are completely suppressed nih.govnih.gov. This demonstrates that 2-Chloroadenosine must enter the purine salvage pathway to be converted into its active, phosphorylated form (2-chloro-AMP, -ADP, and -ATP). By serving as a substrate, it competes with endogenous adenosine for adenosine kinase, and its subsequent metabolites, particularly the triphosphate form, interfere with downstream processes like DNA synthesis by inhibiting ribonucleotide reductase nih.gov. This disrupts the delicate balance of the entire nucleotide pool, which is maintained by both salvage and de novo synthesis pathways.
Induction of Programmed Cell Death Pathways
2-Chloroadenosine is a known inducer of apoptosis, or programmed cell death, in various cell types, including leukemic B-cells and astrocytoma cells nih.gov. The induction of apoptosis is evidenced by classic hallmarks such as DNA fragmentation, cleavage of poly(ADP-ribose) polymerase (PARP), and the externalization of phosphatidylserine on the cell membrane nih.gov. This apoptotic process is a direct result of its intracellular metabolism rather than activation of cell surface adenosine receptors nih.govnih.gov.
The apoptotic program initiated by 2-Chloroadenosine is executed through the activation of a specific cascade of cysteine proteases known as caspases. In human astrocytoma cells, 2-Chloroadenosine triggers a gradual, time-dependent activation of the "effector" caspase, caspase-3. This activation precedes the appearance of the nuclear signs of apoptosis, indicating a direct causal relationship.
Interestingly, the mechanism of caspase activation is atypical. Research has shown that 2-Chloroadenosine leads to a marked and early increase in the activity of "initiator" caspase-2. The activation of caspase-2 occurs before the activation of caspase-3. Furthermore, the use of a selective caspase-2 inhibitor significantly reduces both caspase-2 activation and the subsequent cell death. In this pathway, other initiator caspases, such as caspase-8 and caspase-9, which are associated with the death receptor and mitochondrial pathways respectively, are only marginally activated at later stages. This suggests that 2-Chloroadenosine induces apoptosis through an unusual cascade that relies on caspase-2 as the primary initiator and caspase-3 as the primary effector.
Table 3: Compounds Mentioned in the Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| 2-Chloroadenosine | 2-CAdo |
| 2-Chloroadenosine Hemidydrate | |
| 2-chloro-ATP | |
| 2-chloro-2'-deoxyadenosine | CldAdo |
| 2-chloro-2'-deoxyadenosine 5'-triphosphate | CldATP |
| 5-iodotubercidin | |
| Adenosine | |
| Deoxyadenosine triphosphate | dATP |
| Deoxycytidine triphosphate | dCTP |
| Deoxyguanosine triphosphate | dGTP |
| Nitrobenzylthioinosine | NBMPR |
| Phosphatidylserine | |
| Poly(ADP-ribose) polymerase | PARP |
| Thymidine triphosphate | dTTP |
DNA Fragmentation and PARP Cleavage
A hallmark of apoptosis induced by 2-Chloroadenosine is the fragmentation of DNA and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net In leukemic B-cells, treatment with 2-Chloroadenosine leads to the activation of caspase-3, which subsequently results in DNA fragmentation and PARP cleavage. nih.govresearchgate.net PARP is a nuclear enzyme crucial for DNA repair. nih.gov Its cleavage by caspases, primarily caspase-3, into 89-kDa and 24-kDa fragments is a well-established indicator of apoptosis. nih.govnih.govresearchgate.net This event signifies that the cell's repair mechanisms are dismantled, committing the cell to apoptosis. The process of PARP cleavage has been observed to precede or occur concurrently with extensive DNA fragmentation. nih.gov Studies on the leukemia cell line EHEB demonstrated that 2-Chloroadenosine treatment resulted in clear evidence of both DNA fragmentation and PARP cleavage, confirming the induction of an apoptotic pathway. nih.gov
Table 1: Markers of 2-Chloroadenosine-Induced Apoptosis
| Apoptotic Marker | Observation in 2-CAdo Treated Cells | Significance |
|---|---|---|
| DNA Fragmentation | Detected in leukemic B-cells. nih.govresearchgate.net | A classic hallmark of late-stage apoptosis. |
| PARP Cleavage | Observed in leukemic B-cells. nih.govresearchgate.net | Indicates caspase activation and commitment to apoptosis. nih.gov |
| Caspase-3 Activation | Activated in EHEB leukemia cells. nih.gov | Central executioner caspase that cleaves PARP and other substrates. |
Mitochondrial Pathway Activation (e.g., Cytochrome C Release)
The apoptotic process initiated by 2-Chloroadenosine involves the intrinsic, or mitochondrial, pathway. nih.gov A critical step in this pathway is the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytosol. nih.gov Research has shown that 2-Chloroadenosine induces the release of cytochrome c from the mitochondria into the cytosol in leukemic B-cells. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a complex that activates caspase-9, which in turn activates executioner caspases like caspase-3, driving the apoptotic cascade forward. nih.gov This activation of the intrinsic pathway is a key component of the compound's mechanism of action. nih.govresearchgate.net
Cell Cycle Arrest Mechanisms (e.g., S-phase arrest)
2-Chloroadenosine exerts a significant impact on cell cycle progression, notably by inducing arrest in the S-phase. nih.govnih.gov This effect is linked to its intracellular metabolism, where it is converted into nucleotide analogs. nih.gov These analogs, specifically 2-Cl-ATP, interfere with DNA synthesis. nih.gov In human prostate cancer PC3 cells, 2-Chloroadenosine acts as a metabolic precursor to an S-phase specific nucleoside analogue that inhibits DNA synthesis, causing cells to accumulate in the S-phase of the cell cycle. nih.govnih.gov This arrest of DNA synthesis is a primary contributor to the compound's toxicity in cancer cells. nih.gov The mechanism involves the inhibition of key enzymes required for the biosynthesis of purine and pyrimidine deoxyribonucleotides, thereby depleting the substrates necessary for DNA polymerization. nih.gov
Table 2: Effect of 2-Chloroadenosine on Cell Cycle
| Cell Line | Effect | Mechanism |
|---|---|---|
| Human Prostate Cancer (PC3) | S-phase arrest. nih.govnih.gov | Inhibition of DNA synthesis via conversion to 2-Cl-ATP, which inhibits key enzymes for DNA biosynthesis. nih.gov |
Regulation of Anti-apoptotic Protein Levels (e.g., Mcl-1)
The regulation of anti-apoptotic proteins is a crucial aspect of the mechanism of action of 2-Chloroadenosine. Specifically, its activity has been linked to a reduction in the levels of Myeloid cell leukemia-1 (Mcl-1). nih.gov Mcl-1 is an anti-apoptotic member of the Bcl-2 family of proteins that acts as a key regulator of cell survival and apoptosis. nih.goveurekalert.org By promoting cell survival, Mcl-1 can contribute to resistance against various chemotherapeutic agents. nih.goveurekalert.org Studies have shown that the apoptosis induced by 2-Chloroadenosine in leukemic cells is associated with a notable decline in the protein level of Mcl-1. nih.gov This downregulation of a critical survival protein shifts the cellular balance towards apoptosis, facilitating the cell death process initiated by the compound.
p53-Independent Apoptotic Mechanisms
A significant feature of the apoptotic pathway induced by 2-Chloroadenosine is its independence from the tumor suppressor protein p53. nih.gov The p53 protein is a central regulator of cell cycle arrest and apoptosis, often activated in response to cellular stress like DNA damage. nih.govresearchgate.net Many chemotherapeutic agents rely on a functional p53 pathway to induce cancer cell death. researchgate.net However, research on leukemic B-cells has demonstrated that 2-Chloroadenosine-induced apoptosis occurs through a p53-independent mechanism. nih.gov This finding is particularly relevant for cancers where the p53 gene is mutated or non-functional, as it suggests that 2-Chloroadenosine may still be effective in these cases. The apoptosis proceeds via the intrinsic mitochondrial pathway, involving cytochrome c release and Mcl-1 downregulation, bypassing the need for p53 activation. nih.gov
Biological Activities and Pre Clinical Investigations of 2 Chloroadenosine
Modulation of Neurotransmitter Release and Synaptic Function
2-Chloroadenosine (B27285), a stable analog of adenosine (B11128), functions as an agonist for adenosine receptors, exerting significant effects on the central and peripheral nervous systems. harvard.edu Its biological activities include the modulation of neurotransmitter release and the alteration of synaptic functions, which have been the subject of various pre-clinical studies.
2-Chloroadenosine has been shown to inhibit the spontaneous release of acetylcholine (ACh) at the neuromuscular junction. In studies using mouse preparations, a concentration of 10 μM of 2-chloroadenosine (CADO) resulted in statistically significant reductions in the spontaneous secretion of ACh. nih.govnih.gov This inhibitory effect is primarily mediated through the activation of presynaptic A₁ adenosine receptors. nih.gov
Interestingly, the potency of 2-chloroadenosine can be influenced by the activity of protein kinases. The presence of a non-selective protein kinase inhibitor, H7, was found to increase the potency of CADO, allowing a lower concentration of 1 μM to reduce spontaneous quantal ACh release to approximately 63% of the control level. nih.govnih.gov However, this potentiation was not observed with selective protein kinase A (PKA) inhibitors, suggesting that the inhibitory effects of CADO are independent of cyclic AMP accumulation or PKA inhibition and that an H7-sensitive process modulates the sensitivity of the A₁ receptor. nih.govnih.gov
| Compound/Condition | Concentration | Effect on Spontaneous ACh Release | Reference |
|---|---|---|---|
| 2-Chloroadenosine (CADO) | 1 μM | No significant inhibition | nih.gov |
| 2-Chloroadenosine (CADO) | 10 μM | Statistically significant reduction | nih.gov |
| 2-Chloroadenosine (CADO) + H7 | 1 μM CADO, 50 μM H7 | Reduced to ~63% of control | nih.govnih.gov |
The activation of adenosine A₁ receptors by 2-chloroadenosine plays a role in controlling dopamine (DA) release in the neostriatum. nih.gov In vivo studies using microdialysis in rats have demonstrated that 2-CADO can modulate both basal and stimulated dopamine release. A maximal concentration of 2-CADO was found to slightly decrease basal levels of dopamine in the striatum. nih.gov
Furthermore, 2-CADO was shown to completely counteract the increase in dopamine release stimulated by the D₂ receptor antagonist haloperidol. This suggests that A₁ receptor activation can block the dopamine release that occurs in response to the increased firing rate of dopaminergic neurons. nih.gov However, 2-CADO did not alter dopamine release when it was stimulated by high concentrations of potassium (K+) or by (+)-amphetamine. nih.gov This indicates that adenosine, acting through A₁ receptors on striatal dopaminergic nerve terminals, can block dopamine release induced by a D₂ receptor blockade but not the release caused by membrane depolarization or transporter-mediated efflux. nih.gov Other studies have also confirmed that adenosine analogues can modulate both basal and phasic dopamine release in the caudate putamen via A₁ receptors. nih.gov
| Condition | Effect of 2-CADO | Reference |
|---|---|---|
| Basal DA Release | Slight decrease | nih.gov |
| Haloperidol-Stimulated DA Release | Fully counteracted the increase | nih.gov |
| High K+-Stimulated DA Release | No alteration | nih.gov |
| (+)-Amphetamine-Stimulated DA Release | No alteration | nih.gov |
Adenosine and its analogs, including 2-chloroadenosine, are known to modulate synaptic plasticity, a fundamental process for learning and memory. A key form of synaptic plasticity is long-term potentiation (LTP). nih.gov Research indicates that adenosine can inhibit synaptic potentiation through the activation of presynaptic A₁ receptors. nih.gov This suggests a tonic suppression of synaptic transmission mediated by adenosine. nih.gov
Studies have shown that 2-chloroadenosine may exert neuroprotective effects by attenuating excitatory neurotransmission. nih.gov In hippocampal models, which are crucial for studying LTP, the activation of A₂ₐ receptors has been found to be involved in the potentiation of NMDA receptor currents, which are critical for inducing LTP. nih.gov The interplay between A₁ and A₂ₐ receptors is crucial; A₁ receptor activation generally inhibits neurotransmission, while A₂ₐ receptor activation can facilitate it, thereby affecting the threshold and magnitude of synaptic plasticity. nih.gov
Cardiovascular System Mechanistic Studies
2-Chloroadenosine has pronounced effects on the cardiovascular system, primarily through its interaction with A₁ and A₂ₐ adenosine receptors. nih.gov These effects include alterations in heart rate, blood pressure, and coronary blood flow. nih.govresearchgate.net
Pre-clinical investigations in conscious rats have quantified the cardiovascular effects of 2-chloroadenosine (CADO). The compound produces a reduction in both mean arterial blood pressure (MAP) and heart rate (HR). nih.gov The hypotensive effect (reduction in blood pressure) is mediated by the activation of A₂ₐ receptors, while the negative chronotropic effect (reduction in heart rate) is mediated by A₁ receptors. nih.gov
In these studies, the potency of CADO was determined by calculating the concentration required to produce 50% of the maximal effect (EC₅₀,u). For the A₂ₐ receptor-mediated reduction of blood pressure, the EC₅₀,u was 61 ng/ml. For the A₁ receptor-mediated reduction in heart rate, the EC₅₀,u was 41 ng/ml. nih.gov The maximal reduction in heart rate observed was -205 beats per minute. nih.gov
| Parameter | Receptor | Value | Reference |
|---|---|---|---|
| EC₅₀,u for Blood Pressure Reduction | A₂ₐ | 61 ng/ml (202 nM) | nih.gov |
| EC₅₀,u for Heart Rate Reduction | A₁ | 41 ng/ml (136 nM) | nih.gov |
| Eₘₐₓ for Heart Rate Reduction | A₁ | -205 b.p.m. | nih.gov |
2-Chloroadenosine is a potent vasodilator, particularly in the coronary circulation. This effect is a key contributor to its influence on the cardiovascular system. The vasodilation is primarily mediated by the activation of adenosine A₂ receptors located on vascular smooth muscle cells. mdpi.com
Comparative studies have shown that 2-chloroadenosine is more potent than adenosine itself in producing relaxation of isolated porcine coronary arteries and in increasing coronary blood flow in dogs. researchgate.net While its primary vasodilatory action is attributed to A₂ₐ receptors, 2-chloroadenosine also demonstrates effects on cerebral blood vessels. In canine models, topical application of 2-chloroadenosine increased blood flow to the outer cortical layers of both normal and collateral-dependent cerebrum, further highlighting its vasodilatory capabilities. nih.gov The activation of A₂ₐ receptors leads to vasodilation, which in turn reduces total peripheral resistance and contributes to the compound's hypotensive effects. nih.govmdpi.com
Impact on Cell Proliferation and Viability in Disease Models
Inhibition of Proliferation in Leukemic Cell Lines
2-Chloroadenosine has been shown to induce apoptosis in various cancer cell lines. In the context of leukemia, research has demonstrated its cytotoxic effects on specific cell lines. Studies on the EHEB leukemia cell line, which is derived from B-chronic lymphocytic leukemia cells, have shown that 2-Chloroadenosine induces apoptosis, a form of programmed cell death. This process is characterized by several key cellular events, including the activation of caspase-3, fragmentation of DNA, cleavage of poly(ADP-ribose) polymerase (PARP), and the exposure of phosphatidylserine on the cell surface.
The mechanism of 2-Chloroadenosine-induced apoptosis in these leukemic cells is linked to its intracellular metabolism rather than activation of adenosine receptors. The cytotoxicity of 2-Chloroadenosine was found to be preventable by an adenosine kinase inhibitor, 5-iodotubercidin, indicating that the compound's effects are a result of its conversion within the cell. Inside the cell, 2-Chloroadenosine is efficiently converted to 2-chloro-ATP. This conversion is accompanied by a decrease in intracellular ATP levels and a general inhibition of the synthesis of macromolecules such as DNA, RNA, and proteins. Furthermore, 2-Chloroadenosine was observed to trigger the release of cytochrome c into the cytosol, which points to the activation of the intrinsic pathway of apoptosis. This activation is also associated with a decrease in the level of the Mcl-1 protein. The inhibition of AMP deaminase was found to significantly prevent ATP depletion and reduce the cytotoxicity and caspase-3 activation induced by 2-Chloroadenosine. This suggests that both the accumulation of the triphosphate analogue and the depletion of ATP contribute to the apoptotic effects of 2-Chloroadenosine in leukemic cells.
A related compound, 8-chloro-adenosine (8-Cl-Ado), has also been investigated for its anti-leukemic properties. In acute myeloid leukemia (AML) cells, 8-Cl-Ado is metabolized by adenosine kinase, and its triphosphate derivative gets incorporated into RNA, leading to a significant dose-dependent inhibition of RNA synthesis.
Table 1: Effects of 2-Chloroadenosine on Leukemic Cells
| Cell Line | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| EHEB | Induces apoptosis, characterized by caspase-3 activation and DNA fragmentation. | Intracellular metabolism to 2-chloro-ATP, leading to ATP depletion and inhibition of macromolecule synthesis. | |
| AML Cells (KG-1a, MV4-11) | (Related compound 8-Cl-Ado) Inhibits RNA synthesis. | Metabolized by adenosine kinase and incorporated into RNA. |
Effects on Prostate Cancer Cell Growth Arrest
In the realm of prostate cancer research, 2-Chloroadenosine has been identified as an inhibitor of cell growth. Studies utilizing the androgen-independent PC3 human prostate cancer cell line have shown that 2-Chloroadenosine can significantly reduce the number of cancer cells and halt the progression of the cell cycle in the S-phase. The compound acts as a metabolic precursor to a nucleoside analogue that is specific to the S-phase of the cell cycle. This leads to an inhibition of DNA synthesis, causing the cells to accumulate in the S-phase.
The mechanism underlying the toxicity of 2-Chloroadenosine to PC3 cells is mediated by its uptake into the cells and subsequent sequential phosphorylations to form 2-Cl-ATP. This resulting molecule irreversibly inhibits several key enzymes that are essential for the biosynthesis of DNA. The arrest of DNA synthesis is a direct consequence of the lack of substrates required for DNA polymerization, which is caused by the irreversible inhibition of enzymes involved in the salvage pathways of purine (B94841) and pyrimidine ribonucleotides and 2'-deoxyribonucleotides.
Interestingly, while 2-Chloroadenosine can induce resistance, it also has the capacity to sensitize prostate cancer cells to the effects of other antineoplastic agents. For instance, when used in combination with Docetaxel, a drug known to improve survival in hormone-refractory prostate cancer, 2-Chloroadenosine further decreases the in vitro proliferation and invasiveness of PC3 cells. Moreover, 2-Chloroadenosine has been shown to modulate the gene expression of PAR-1 and IL-23, suggesting a potential influence on cancer metastasis and immune system activity.
Table 2: Impact of 2-Chloroadenosine on Prostate Cancer Cells
| Cell Line | Effect | Mechanism | Additional Findings | Reference |
|---|---|---|---|---|
| PC3 | Inhibition of cell proliferation and cell cycle arrest in S-phase. | Uptake and phosphorylation to 2-Cl-ATP, which inhibits key enzymes for DNA biosynthesis. | Sensitizes cells to other antineoplastic agents like Docetaxel. |
Modulation of Fibroblast Proliferation and Differentiation
The effects of 2-Chloroadenosine have also been investigated in the context of fibroblast-like synoviocytes (FLS) derived from patients with rheumatoid arthritis (RA). In this model, 2-Chloroadenosine has been shown to induce apoptosis in RA-FLSs at concentrations of 50 μM or greater when cells are exposed for 24 hours. This induction of apoptosis was confirmed by the observation of DNA fragmentation.
Notably, the apoptotic effect of 2-Chloroadenosine in these fibroblasts appears to be independent of cell surface adenosine receptor signaling. While transcription of all four adenosine receptor isoforms was detected in RA-FLSs, selective adenosine receptor agonists did not induce DNA fragmentation. Instead, the mechanism involves the uptake of 2-Chloroadenosine into the cells via the human equilibrative nucleoside transporter-1 (hENT1). Once inside the cell, it is phosphorylated by adenosine kinase. The resulting phospho-2-CADO is what activates a caspase pathway, leading to DNA fragmentation and apoptosis. This was further supported by the finding that the apoptotic effect of 2-Chloroadenosine could be inhibited by a nucleoside transporter inhibitor (nitrobenzylmercaptopurine) and an adenosine kinase inhibitor (5'-iodotubercidin), but not by adenosine receptor antagonists. The apoptotic process was also shown to be abolished by a nonspecific caspase inhibitor.
Table 3: 2-Chloroadenosine's Influence on Rheumatoid Arthritis Fibroblasts
| Cell Type | Primary Effect | Concentration | Mechanism | Key Inhibitors | Reference |
|---|---|---|---|---|---|
| RA-FLS | Induction of apoptosis (DNA fragmentation). | ≥50 μM | Independent of adenosine receptors; requires cellular uptake via hENT1 and phosphorylation by adenosine kinase, activating a caspase pathway. | Nitrobenzylmercaptopurine, 5'-iodotubercidin, nonspecific caspase inhibitors. |
Anti-inflammatory and Immunomodulatory Research
Role in Acute Lung Infection Models
In preclinical models of acute lung infection, 2-Chloroadenosine has demonstrated significant anti-inflammatory and immunomodulatory effects. In a study using a mouse model of acute lung infection induced by Klebsiella pneumoniae B5055, the administration of 2-Chloroadenosine (2-CADO) was evaluated. Intranasal instillation of the bacteria led to substantial neutrophil infiltration into the lung alveoli and a significant increase in the levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1alpha (IL-1α).
However, intravenous administration of 2-CADO resulted in a significant decrease in this neutrophil infiltration. Furthermore, treatment with 2-CADO alone led to a significant reduction in the levels of the pro-inflammatory cytokines TNF-α and IL-1α in the lung homogenate of the infected mice. Concurrently, there was an elevation in the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). It is noteworthy that these immunomodulatory effects were observed without a significant decrease in the bacterial counts, highlighting the compound's primary action on the inflammatory response rather than a direct antibacterial effect. When combined with an antibiotic (amoxicillin/clavulanic acid), 2-CADO continued to exhibit its immunomodulatory action, preventing acute lung inflammation, while the antibiotic exerted the antibacterial action. These findings suggest that 2-CADO can act as a potent immunomodulatory agent during acute Gram-negative bacterial-induced acute lung inflammation.
Table 4: Effects of 2-Chloroadenosine in a Mouse Model of Acute Lung Infection
| Parameter | Effect of 2-CADO Treatment | Cytokine Modulation | Reference |
|---|---|---|---|
| Neutrophil Infiltration | Significantly decreased in lung alveoli. | N/A | |
| Pro-inflammatory Cytokines (TNF-α, IL-1α) | Significantly decreased levels in lung homogenate. | Down-regulation | |
| Anti-inflammatory Cytokine (IL-10) | Elevated levels in lung homogenate. | Up-regulation | |
| Bacterial Counts | No significant decrease. | N/A |
Adenosine Receptor Signaling on Inflammatory Cells
2-Chloroadenosine is a metabolically stable analog of adenosine and functions as a non-selective adenosine receptor agonist. Adenosine itself plays a crucial role in controlling acute inflammation by binding to its receptors on various inflammatory cells, such as neutrophils and macrophages. The A2A receptor subtype is particularly significant in mediating these anti-inflammatory effects. The immunomodulatory effects of 2-Chloroadenosine observed in the acute lung infection model are attributed to its action on these adenosine receptors.
Adenosine is a key mediator of the immune response, and under conditions of stress or pathology, its extracellular concentrations rise considerably. It exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The widespread presence of these receptors on nearly all cells of the immune system makes the adenosinergic system a critical target for modulating inflammation. For instance, the stimulation of A2A receptors has been shown to increase serum levels of the anti-inflammatory cytokine IL-10. In the context of neuroinflammation, adenosine's effects are largely mediated by A1 and A2A receptor subtypes on cells like microglia. Several studies have indicated that adenosine can hinder the migration of neutrophils from the bloodstream to an inflammatory site.
Table 5: 2-Chloroadenosine and Adenosine Receptor Signaling
| Compound | Receptor Target | Key Role in Inflammation | Affected Inflammatory Cells | Reference |
|---|---|---|---|---|
| 2-Chloroadenosine | Non-selective adenosine receptor agonist (A1, A2A, A3). | Anti-inflammatory and immunomodulatory. | Neutrophils, Macrophages. | |
| Adenosine | A1, A2A, A2B, A3 receptors. | Controls acute inflammation. | Neutrophils, Macrophages, T cells, Mast cells. |
Neuroprotective Research and Injury Models
Attenuation of Post-Traumatic Edema in Traumatic Brain Injury Models
Pre-clinical research has demonstrated the potential of 2-Chloroadenosine hemidydrate in mitigating the secondary injuries associated with traumatic brain injury (TBI), particularly in the context of post-traumatic edema. Edema, or swelling, is a critical concern following TBI that can lead to increased intracranial pressure and subsequent neuronal damage.
In a study utilizing a controlled cortical impact (CCI) model in rats, the administration of 2-chloroadenosine was found to attenuate the increase in T2-weighted magnetic resonance imaging (MRI) signal intensity (Tlobs) in both the hippocampus and cortex ipsilateral to the injury. nih.gov This reduction in Tlobs is indicative of a decrease in post-traumatic edema. nih.gov The local injection of 2-chloroadenosine was administered immediately after the induced injury, suggesting a potential therapeutic window for intervention in the acute phase of TBI. nih.gov
The neuroprotective effects of adenosine analogs like 2-chloroadenosine are thought to be mediated, in part, through their interaction with adenosine receptors. Specifically, activation of A1 receptors is known to mitigate excitotoxicity, a major contributor to neuronal cell death after TBI. nih.gov While the precise mechanisms are still under investigation, the attenuation of edema by 2-chloroadenosine represents a significant finding in the search for therapeutic agents to combat the deleterious effects of traumatic brain injury.
Table 1: Effect of 2-Chloroadenosine on Post-Traumatic Edema in a Rat TBI Model
| Treatment Group | Brain Region | Outcome Measure | Result |
| 2-Chloroadenosine | Hippocampus | Attenuation of Tlobs increase | Statistically significant (p < 0.05) vs. vehicle |
| 2-Chloroadenosine | Cortex | Attenuation of Tlobs increase | Statistically significant (p < 0.05) vs. vehicle |
Augmentation of Cerebral Blood Flow Mechanisms
Adequate cerebral blood flow (CBF) is crucial for delivering oxygen and nutrients to the brain, and its dysregulation is a common and detrimental consequence of TBI. Research has shown that this compound can positively influence CBF, suggesting another avenue for its neuroprotective action.
In a study on normal, uninjured rats, a higher dosage of 2-chloroadenosine dramatically increased hemispheric CBF by 1.5 to 2.0-fold. nih.gov This vasodilatory effect is a key characteristic of adenosine and its analogs. Further investigations in a piglet model of hypotension demonstrated that local infusion of 2-chloroadenosine caused significant, concentration-dependent increases in local CBF in the frontal cortex under both normal and hypotensive conditions. nih.gov For instance, under control conditions, CBF increased by 61% at a concentration of 10⁻⁵ M, 167% at 10⁻⁴ M, and 210% at 10⁻³ M. nih.gov
Another study in a canine model, where a branch of the middle cerebral artery was occluded, showed that topical application of 2-chloroadenosine increased blood flow to the outer cortical layers of collateral-dependent cerebrum from a mean of 140 ml/100 g/min to 231 ml/100 g/min . physiology.org This suggests that 2-chloroadenosine can enhance blood flow through collateral vessels, which is a critical compensatory mechanism when primary arterial routes are compromised.
Table 2: Effect of 2-Chloroadenosine on Cerebral Blood Flow (CBF)
| Model | Intervention | Key Finding |
| Normal Rat | Injection of 6 nmole 2-chloroadenosine | 1.5-2.0-fold increase in hemispheric CBF nih.gov |
| Piglet (Hypotension) | Local infusion of 2-chloroadenosine | Concentration-dependent increase in local CBF nih.gov |
| Canine (Artery Occlusion) | Topical application of 2-chloroadenosine | Increased blood flow in collateral-dependent cerebrum physiology.org |
Myocardial Function and Remodeling Studies
Antifibrotic Effects in Cardiac Fibroblasts
Cardiac fibrosis, the excessive deposition of extracellular matrix proteins in the heart muscle, is a hallmark of many cardiovascular diseases and contributes to cardiac stiffness and dysfunction. Studies have indicated that this compound exhibits antifibrotic properties in cardiac fibroblasts, the primary cell type responsible for collagen production in the heart.
Research has shown that adenosine receptor agonists, including 2-chloroadenosine, can inhibit the growth effects of platelet-derived growth factor-BB (PDGF-BB), a potent stimulator of fibroblast proliferation and collagen synthesis. nih.gov This inhibitory effect is consistent with the activation of the A2B adenosine receptor subtype. nih.govmdpi.com The stimulation of A2 receptors in cardiac fibroblasts has been shown to inhibit endothelin-1 (ET-1)-induced cell proliferation and myofibroblast differentiation. nih.gov
The antifibrotic actions of 2-chloroadenosine appear to be mediated through complex signaling pathways. Evidence suggests that the activation of A2 receptors leads to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits the signaling pathways that promote fibroblast proliferation and collagen synthesis. nih.gov
Inhibition of Collagen Synthesis
A key aspect of the antifibrotic effect of this compound is its ability to directly inhibit the synthesis of collagen in cardiac fibroblasts. Collagen is the main structural protein in the extracellular matrix, and its overproduction leads to fibrosis.
In studies using rat left ventricular cardiac fibroblasts, 2-chloroadenosine was found to inhibit fetal calf serum (FCS)-induced incorporation of [³H]proline, a reliable marker of collagen synthesis. mdpi.comjneurosci.org This inhibition was concentration-dependent and was blocked by A2 receptor antagonists, but not by A1 receptor antagonists, further implicating the A2B receptor subtype in this process. mdpi.comjneurosci.org The lack of effect from a selective A2A agonist also pointed towards the predominant role of the A2B receptor in mediating these inhibitory effects on collagen synthesis. mdpi.comjneurosci.org
These findings suggest that endogenous adenosine, through its interaction with A2B receptors on cardiac fibroblasts, may play a protective role against the development of cardiac fibrosis. mdpi.comjneurosci.org
Table 3: Effect of 2-Chloroadenosine on Cardiac Fibroblast Activity
| Parameter | Stimulant | Effect of 2-Chloroadenosine | Mediating Receptor |
| Cell Proliferation | PDGF-BB, ET-1 | Inhibition nih.gov | A2B nih.gov |
| Collagen Synthesis | Fetal Calf Serum (FCS) | Inhibition mdpi.comjneurosci.org | A2B mdpi.comjneurosci.org |
| Protein Synthesis | Fetal Calf Serum (FCS) | Inhibition mdpi.comjneurosci.org | A2B mdpi.comjneurosci.org |
Interactions with Adrenergic Receptor Systems
The cardiovascular and nervous systems are intricately regulated by a balance of signaling molecules, including adenosine and catecholamines that act on adrenergic receptors. Research has revealed significant interactions between this compound and the adrenergic receptor system.
A notable interaction has been observed with the alpha-1 adrenergic system. In cultured striatal astrocytes, 2-chloroadenosine was found to markedly potentiate the activation of phospholipase C induced by methoxamine, an alpha-1 adrenergic agonist. nih.gov This potentiation was suppressed by antagonists of both A1 adenosine receptors and alpha-1 adrenergic receptors, indicating a cooperative signaling mechanism. nih.gov
Furthermore, adenosine and its analogs can exert anti-adrenergic effects in the heart. nih.gov This is particularly relevant in the context of sympathetic nervous system stimulation, which releases norepinephrine that binds to beta-adrenergic receptors to increase heart rate and contractility. Adenosine, acting through A1 receptors, can counteract these effects. nih.gov There is also evidence for presynaptic inhibition of norepinephrine release from sympathetic nerve endings by adenosine, which represents another level of interaction between these two signaling systems.
The interplay between adenosine and adrenergic signaling is complex and can vary depending on the specific receptor subtypes and tissues involved. The ability of 2-chloroadenosine to modulate adrenergic responses highlights its potential to influence a wide range of physiological processes.
Table 4: Summary of 2-Chloroadenosine Interactions with Adrenergic Systems
| Adrenergic Receptor System | Interaction with 2-Chloroadenosine | Outcome |
| Alpha-1 Adrenergic | Potentiates agonist-induced activation of phospholipase C in striatal astrocytes nih.gov | Enhanced signaling |
| Beta-Adrenergic (Cardiac) | Exerts anti-adrenergic effects nih.gov | Counteracts sympathetic stimulation |
| Sympathetic Nerve Endings | Presynaptic inhibition of norepinephrine release | Reduced sympathetic outflow |
Effects on Alpha-Adrenoceptor Ligand Binding
2-Chloroadenosine (2-CA) has been shown to influence the binding of ligands to alpha-adrenoceptors, with a notable impact on α2-adrenoceptors. In studies using homogenates of rat vas deferens, 2-CA at a concentration of 10⁻⁵M significantly increased the maximal binding sites for ³H-clonidine, an α2-adrenoceptor ligand, from undetectable levels to 0.71 ± 0.08 pmol/g wet weight. nih.gov This effect, which corresponds to 10.1 ± 1.1 fmol/mg protein, was observed to persist for at least five hours after the removal of 2-CA. nih.gov The concurrent application of theophylline, a non-specific adenosine receptor antagonist, completely abolished this effect, indicating that it is mediated by adenosine receptors. nih.gov Conversely, the binding of ³H-prazosin, an α1-adrenoceptor ligand, was not affected by the presence of 2-CA. nih.gov
Further research in cultured striatal astrocytes has shown that 2-Chloroadenosine can potentiate the activation of phospholipase C induced by the α1-adrenergic agonist methoxamine. nih.gov This potentiation is suppressed by antagonists of A1 adenosine receptors and α1-adrenergic receptors, suggesting a complex interplay between these two receptor systems. nih.gov The mechanism involves the release of arachidonic acid and an inhibition of glutamate (B1630785) reuptake, ultimately enhancing the α1-adrenergic signal. nih.govnih.gov
| Ligand | Receptor Target | Effect of 2-Chloroadenosine (10⁻⁵M) | Maximal Binding Sites |
|---|---|---|---|
| ³H-clonidine | α2-adrenoceptor | Increased binding sites | 0.71 ± 0.08 pmol/g wet weight |
| ³H-prazosin | α1-adrenoceptor | No influence on binding | Not Applicable |
Modulation of Muscle Contraction via Adrenergic Pathways
The influence of 2-Chloroadenosine extends to the functional modulation of muscle contraction mediated by adrenergic pathways. In isolated rat vasa deferentia, preincubation with 10⁻⁵M 2-CA enhanced the inhibitory effect of clonidine on contractions induced by electric stimulation. nih.gov This suggests that by increasing the number of available α2-adrenoceptors, 2-CA potentiates the presynaptic inhibitory action of α2-agonists, which typically reduce neurotransmitter release. nih.gov However, 2-CA did not alter the direct contractile responses of the tissue to the α1-adrenergic agonists norepinephrine and phenylephrine. nih.gov This indicates a specific interaction with the presynaptic α2-adrenergic pathway rather than a direct effect on the postsynaptic α1-receptors responsible for smooth muscle contraction in this tissue. nih.gov
Studies on Smooth Muscle Physiology
The effects of 2-Chloroadenosine have been specifically investigated in the context of smooth muscle physiology, with a focus on bladder tissue.
Contraction Mechanisms in Detrusor Muscle Cells
In cat detrusor muscle cells, 2-Chloroadenosine (2-CA) induces contraction in a concentration-dependent manner. auajournals.org This contractile response is mediated by A1 adenosine receptors (A1ARs). nih.govauajournals.org The signaling cascade initiated by the activation of these receptors is highly specific. The A1ARs are coupled to a pertussis toxin (PTX)-sensitive Gi3 protein. auajournals.orgnih.govauajournals.org
Upon activation, the Gi3 protein stimulates phosphatidylinositol-specific phospholipase C-beta3 (PLC-β3). nih.govauajournals.org This was confirmed by experiments where inhibitors of phospholipase D (PLD) and phospholipase A2 (PLA2) had no effect on the 2-CA-induced contraction, whereas a PLC inhibitor, neomycin, significantly reduced it. nih.govauajournals.org Furthermore, specific antibodies against Gαi3 and PLC-β3 antagonized the contraction in permeabilized cells, while antibodies for other G-protein subunits or PLC isozymes did not. auajournals.orgnih.gov
The activation of PLC-β3 leads to the hydrolysis of phosphatidylinositol, generating inositol (B14025) trisphosphate (IP3). auajournals.org IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). auajournals.org The dependency on intracellular Ca²⁺ release was demonstrated by the inhibition of 2-CA-induced contraction in the presence of thapsigargin, which depletes intracellular calcium stores. auajournals.orgnih.gov This cascade confirms that 2-CA-induced contraction in detrusor muscle cells is dependent on the A1AR-Gi3-PLC-β3-IP3-Ca²⁺ pathway. nih.govauajournals.org
| Component | Specific Isoform/Type | Role | Evidence |
|---|---|---|---|
| Receptor | A1 Adenosine Receptor (A1AR) | Initiates the signaling cascade upon 2-CA binding. | Antagonized by DPCPX (A1 antagonist). nih.gov |
| G-Protein | Gi3 (PTX-sensitive) | Couples the A1AR to the effector enzyme. | Inhibited by pertussis toxin (PTX) and Gαi3 antibody. auajournals.orgnih.govauajournals.org |
| Effector Enzyme | Phospholipase C-beta3 (PLC-β3) | Generates second messenger IP3. | Inhibited by neomycin and PLC-β3 antibody. nih.govauajournals.org |
| Second Messenger | Inositol Trisphosphate (IP3) | Binds to receptors on the endoplasmic reticulum. | Contraction inhibited by IP3 receptor antagonist heparin. auajournals.org |
| Intracellular Signal | Calcium (Ca²⁺) | Triggers the contractile machinery. | Contraction inhibited by thapsigargin (depletes Ca²⁺ stores). auajournals.orgnih.gov |
Methodological Approaches in 2 Chloroadenosine Hemihydrate Research
In Vitro Cellular Models and Assays
In vitro studies are fundamental to understanding the direct cellular responses to 2-Chloroadenosine (B27285). These models allow for the detailed examination of molecular mechanisms in a controlled environment.
Cell Line Cultures and Primary Cell Isolations
A variety of cell types have been employed to investigate the effects of 2-Chloroadenosine. Androgen-independent prostate cancer cells (PC3) have been used to study the compound's impact on cell growth and DNA synthesis researchgate.netnih.gov. In the context of hematological malignancies, research has utilized the leukemia cell line EHEB and leukemic blast cells from acute myeloid leukemia (AML) patients nih.gov.
Beyond cancer cell lines, studies have focused on cells relevant to inflammatory diseases. Fibroblast-like synoviocytes isolated from patients with rheumatoid arthritis (RA-FLSs) have been used to investigate the compound's potential to induce apoptosis in these key pathological cells nih.gov. Additionally, quiescent peripheral blood mononuclear cells (PBMCs) have been used to characterize the apoptotic effects of 2-Chloroadenosine on immune cells nih.gov. The human astrocytoma cell line (ADF) has also been used to explore apoptosis induction in cells of glial origin researchgate.net.
Proliferation, Viability, and Apoptosis Assays
The cytotoxic and pro-apoptotic effects of 2-Chloroadenosine are a primary focus of in vitro research. A variety of assays are used to quantify these effects. Cell viability following treatment has been measured using the MTT assay researchgate.net.
The induction of apoptosis is assessed through several distinct methods that detect key biochemical and morphological hallmarks of programmed cell death nih.govthermofisher.com. These methods include:
DNA Fragmentation Analysis : Quantified via enzyme-linked immunosorbent assay (ELISA) or visualized by the appearance of a hypodiploid DNA peak in flow cytometry using propidium iodide (PI) staining nih.govnih.gov.
Phosphatidylserine Exposure : Detected through flow cytometric analysis of annexin V binding, which identifies an early marker of apoptosis nih.govnih.gov.
Caspase Activation : The activity of crucial mediator enzymes like caspase-3 is measured to confirm the engagement of the apoptotic cascade nih.gov.
Protein Cleavage : Western blotting is used to detect the cleavage of specific substrates like poly(ADP-ribose) polymerase (PARP), a classic indicator of apoptosis nih.gov.
In RA-FLSs, 2-Chloroadenosine (referred to as 2-CADO) at concentrations of 50 μM or higher was found to induce DNA fragmentation after 24 hours of exposure nih.gov. Similarly, in the EHEB leukemia cell line, 2-Chloroadenosine induced apoptosis as evidenced by caspase-3 activation, PARP cleavage, DNA fragmentation, and phosphatidylserine exposure nih.gov. In PC3 prostate cancer cells, treatment with the compound dramatically reduced cell number and permanently halted cell-cycle progression in the S-phase researchgate.netnih.gov.
Table 1: Summary of Apoptotic Effects of 2-Chloroadenosine in Different Cell Models
| Cell Type | Assay Used | Key Findings | Reference |
|---|---|---|---|
| Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLSs) | DNA Fragmentation (ELISA), Annexin V Binding | Induces apoptosis at concentrations ≥50 μM. | nih.gov |
| EHEB Leukemia Cells | Caspase-3 Activation, PARP Cleavage, DNA Fragmentation, Annexin V | Induces apoptosis via the intrinsic pathway. | nih.gov |
| PC3 Prostate Cancer Cells | Cell Proliferation, Cell Cycle Analysis | Reduces cell number and causes permanent S-phase arrest. | researchgate.netnih.gov |
Biochemical Analysis of Intracellular Metabolites and Enzymes
Research indicates that the biological effects of 2-Chloroadenosine are often dependent on its intracellular metabolism rather than exclusively on cell surface receptor activation nih.govnih.gov. A key methodological approach involves the biochemical analysis of its intracellular fate. High-performance liquid chromatography (HPLC) is utilized to determine the intracellular pools of deoxy- and ribonucleoside triphosphates, tracking the conversion of the parent compound into its active form researchgate.netnih.gov.
Studies have shown that 2-Chloroadenosine is taken up by cells and sequentially phosphorylated to 2-chloro-ATP (2-Cl-ATP) researchgate.netnih.govnih.gov. This metabolic conversion is critical for its cytotoxic activity. The enzyme adenosine (B11128) kinase is responsible for the initial phosphorylation step, and its involvement is often confirmed using inhibitors like 5-iodotubercidin, which has been shown to completely suppress the cytotoxicity of 2-Chloroadenosine in EHEB and RA-FLS cells nih.govnih.gov. This intracellular accumulation of 2-Cl-ATP leads to a general inhibition of DNA, RNA, and protein synthesis and a decrease in intracellular ATP concentration, contributing to the activation of the intrinsic apoptosis pathway nih.govnih.gov. In leukemic blast cells, the intracellular metabolites 2-chloro-2'-deoxyadenosine (Cld-AMP) and 2-chloro-2'-deoxyadenosine 5'-triphosphate (CldATP) were observed to reach near steady-state levels within one hour of exposure nih.gov.
Table 2: Key Intracellular Molecules in 2-Chloroadenosine Metabolism and Action
| Molecule Type | Name | Role in 2-Chloroadenosine Research | Reference |
|---|---|---|---|
| Enzyme | Adenosine Kinase | Phosphorylates 2-Chloroadenosine, initiating its intracellular activity. | nih.govnih.gov |
| Metabolite | 2-Chloro-ATP (2-Cl-ATP) | The active triphosphate form that inhibits DNA biosynthesis and induces apoptosis. | researchgate.netnih.govnih.gov |
| Enzyme Inhibitor | 5-iodotubercidin | Used experimentally to block adenosine kinase and confirm that intracellular metabolism is required for apoptosis. | nih.govnih.gov |
Ex Vivo Tissue Preparations
Ex vivo studies on isolated tissues and organs bridge the gap between cellular assays and whole-organism complexity, allowing for the investigation of tissue-level responses to 2-Chloroadenosine.
Organ Bath Studies for Muscle Contractility
Isolated organ bath studies are a classic pharmacological technique used to measure the contractility of intact smooth muscle tissues in vitro dmt.dkresearchgate.net. This method has been applied to study the effects of 2-Chloroadenosine on muscle function. In one study, detrusor muscle cells from cats were isolated by enzymatic digestion and used to examine the contractile mechanism of 2-Chloroadenosine nih.gov.
The research demonstrated that 2-Chloroadenosine induces contraction in cat detrusor muscle. This effect is mediated by A1 adenosine receptors (A1ARs), as the response was shifted by the A1AR antagonist 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) nih.gov. Further investigation using specific antibodies and inhibitors within permeabilized cells revealed that the signal is transduced through a pertussis toxin-sensitive Gi3 protein, which in turn activates the enzyme phospholipase C-beta3 (PLC-beta3). This pathway ultimately leads to the release of intracellular calcium, causing muscle contraction nih.gov.
Isolated Tissue Perfusion Studies
Isolated tissue perfusion allows for the study of vascular and metabolic responses within an intact organ while controlling the composition of the perfusate. An isolated, perfused guinea pig heart preparation was used to compare the coronary vascular responses to intravascular versus pericardial administration of 2-Chloroadenosine nih.gov. In this model, the heart is submerged in a solution that simulates myocardial interstitial fluid, allowing for direct pericardial application of the compound nih.gov. The study found that intravascular 2-Chloroadenosine was approximately 1000 times more potent in relaxing the coronary vasculature than pericardial 2-Chloroadenosine nih.gov.
Another study utilized an ex vivo model to examine the effects of 2-Chloroadenosine on cerebral collateral vessels in dogs nih.gov. After occluding a branch of the middle cerebral artery, the collateral-dependent area was perfused with blood. Topical application of 2-Chloroadenosine (referred to as 2-CAD) was found to increase blood flow to the outer cortical layers of both the normal and collateral-dependent cerebrum, suggesting it can dilate these critical collateral vessels nih.gov.
In Vivo Animal Models
In vivo animal models are indispensable for elucidating the complex physiological and pathological effects of 2-Chloroadenosine Hemihydrate. These models allow for the study of the compound's activity within a complete, living biological system, providing insights that are not possible through in vitro studies alone.
Rodent Models for Neuropharmacological Studies
Rodent models, particularly mice and rats, are extensively used in the neuropharmacological evaluation of 2-Chloroadenosine Hemihydrate. These models are crucial for investigating the compound's influence on the central nervous system, including its sedative, anticonvulsant, and neuroprotective properties.
Researchers have observed that administration of 2-Chloroadenosine produces marked sedation and a reduction in spontaneous motor activity in both mice and rats nih.gov. Furthermore, its anticonvulsant effects have been demonstrated in various seizure models. For instance, in amygdala-kindled rats, a model for temporal lobe epilepsy, focal microinfusion of 2-Chloroadenosine into the perirhinal cortex significantly reduced the duration of seizures and afterdischarges nih.gov. The compound has also been shown to antagonize seizures induced by a range of convulsants, suggesting a broad spectrum of anticonvulsant activity nih.gov.
Neuroprotective effects are another key area of investigation. In a rat model of excitotoxicity, co-injection of 2-Chloroadenosine with kainic acid into the striatum provided dose-dependent protection against the neurotoxic actions of kainic acid nih.gov. This suggests a potential role for endogenous adenosine-like substances in mitigating neuronal damage.
Below is a table summarizing key findings from neuropharmacological studies using rodent models.
| Model Organism | Study Focus | Key Findings |
| Mice and Rats | Sedative & Anticonvulsant Effects | Produced marked sedation and hypothermia; antagonized seizures from various convulsants. nih.gov |
| Amygdala-Kindled Rats | Anticonvulsant Effects | Reduced afterdischarge duration and seizure duration when injected into the perirhinal cortex. nih.gov |
| Rats (Striatum) | Neuroprotection | Afforded dose-dependent protection against kainic acid-induced neurotoxicity. nih.gov |
Models for Cardiovascular and Inflammatory Research
The systemic effects of 2-Chloroadenosine Hemihydrate are also investigated using animal models, particularly in the context of cardiovascular and inflammatory processes.
In cardiovascular research, conscious, normotensive rats have been used to quantify the compound's effects on hemodynamic parameters. Through intravenous infusion, researchers can measure changes in mean arterial blood pressure (MAP) and heart rate (HR) nih.gov. These studies help to characterize the compound's activity at different adenosine receptor subtypes, such as A1 and A2a, which are known to mediate cardiovascular responses nih.gov. For example, activation of the A1 receptor is associated with a reduction in heart rate, while A2a receptor activation leads to a reduction in blood pressure nih.gov.
In the realm of inflammation research, the effects of 2-Chloroadenosine have been explored in cellular models relevant to inflammatory diseases like rheumatoid arthritis. Studies using fibroblast-like synoviocytes from rheumatoid arthritis patients have shown that 2-Chloroadenosine can induce apoptosis (programmed cell death) nih.gov. This effect is significant because the proliferation of these cells contributes to joint destruction in the disease. The compound appears to be taken up by the cells via a nucleoside transporter, where it is then phosphorylated, ultimately activating a caspase pathway to induce apoptosis nih.gov.
Electrophysiological Recording Techniques
Electrophysiological techniques are fundamental for understanding how 2-Chloroadenosine Hemihydrate modulates the electrical properties of individual cells and neural circuits. These methods provide direct measurements of ion flow and synaptic communication.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is a high-resolution technique used to record ion channel activity in the membrane of excitable cells. This method has been employed to study the effects of 2-Chloroadenosine on specific ion currents.
In cultured mouse dorsal root ganglion (DRG) neurons, the single-electrode voltage-clamp technique, a variant of the patch-clamp method, was used to identify the compound's effect on different types of calcium currents nih.gov. The research demonstrated that 2-Chloroadenosine selectively reduces the N-type calcium current, while having no effect on T-type and L-type calcium currents nih.gov. The reduction of the N-type calcium current contributes to the observed shortening of calcium-dependent action potentials in these sensory neurons nih.gov. These findings are crucial for understanding the molecular mechanisms behind the compound's modulation of neuronal excitability.
Measurement of Synaptic Potentials
Investigating the impact of 2-Chloroadenosine on synaptic transmission and plasticity often involves the measurement of synaptic potentials. These recordings reveal how the compound alters the strength and efficacy of communication between neurons.
Studies in the dentate gyrus of live rats have shown that 2-Chloroadenosine inhibits the induction of long-term potentiation (LTP), a cellular mechanism believed to underlie learning and memory nih.gov. By applying a high-frequency train of stimuli to the perforant path, a major input to the hippocampus, researchers can induce LTP. However, perfusion with 2-Chloroadenosine markedly attenuated the ability of this stimulation to produce a lasting enhancement of synaptic potentials nih.gov. This inhibitory effect is thought to be related to the modulation of calcium influx at both presynaptic and postsynaptic sites nih.gov.
Furthermore, research on isolated synaptic plasma membrane vesicles has shown that 2-Chloroadenosine can increase the internal negative membrane potential, an effect that parallels the hyperpolarization of neurons observed in more complex physiological systems nih.gov.
Advanced Imaging Techniques
Advanced imaging techniques provide a non-invasive means to visualize and quantify the physiological effects of 2-Chloroadenosine Hemihydrate in vivo. These methods offer spatial and temporal information that complements data from other experimental approaches.
Spin-labeled Magnetic Resonance Imaging (MRI) has been utilized to investigate the cerebrovascular effects of 2-Chloroadenosine in rat brains nih.gov. Following intraparenchymal injection of the compound, this technique allowed for the serial quantification of cerebral blood flow (CBF). The results demonstrated that 2-Chloroadenosine is a potent vasodilator, producing dose-dependent and sustained increases in blood flow over large areas of the brain nih.gov. This imaging paradigm is valuable for exploring the potential of promoting CBF in models of brain injury.
The table below details the findings from an MRI study on cerebral blood flow.
| Imaging Technique | Animal Model | Measurement | Key Finding |
| Spin-Labeled MRI | Sprague-Dawley Rats | Cerebral Blood Flow (CBF) | Parenchymal injection produced potent, dose-dependent, and sustained vasodilation. nih.gov |
Magnetic Resonance Imaging (MRI) in Brain Injury Assessment
Magnetic Resonance Imaging (MRI) is a non-invasive imaging technique that provides detailed images of the anatomical and physiological processes of the body. In the context of traumatic brain injury (TBI), MRI is a crucial tool for assessing the extent of damage. Research has explored the use of 2-Chloroadenosine in conjunction with MRI to investigate its potential neuroprotective effects.
One methodological approach involves the use of arterial spin labeling (ASL) MRI to measure cerebral blood flow (CBF). In experimental models of TBI in rats, 2-Chloroadenosine has been administered to assess its impact on post-traumatic cerebral perfusion. nih.gov Studies have utilized a controlled cortical impact (CCI) model to induce TBI, followed by the stereotactic injection of 2-Chloroadenosine lateral to the contusion area. nih.gov Subsequent MRI scans, specifically measuring the in vivo spin-lattice relaxation time of tissue water (T1obs) and CBF, are performed to evaluate the effects. nih.gov
Research findings indicate that treatment with 2-Chloroadenosine can attenuate the increase in T1obs in both the hippocampus and cortex ipsilateral to the injury, which is suggestive of a reduction in post-traumatic edema. nih.gov However, in some studies, this treatment did not significantly improve the hypoperfusion that follows a traumatic brain injury. nih.gov Interestingly, in normal, uninjured rat brains, higher doses of 2-Chloroadenosine have been shown to dramatically increase hemispheric CBF. nih.gov This vasodilatory effect is dose-dependent and can be sustained over large areas of the brain. nih.gov
These studies highlight the utility of spin-labeled MRI in assessing the cerebrovascular effects of 2-Chloroadenosine. nih.gov The data generated from these methodological approaches provide a quantitative means to evaluate the physiological response to both brain injury and pharmacological intervention.
Table 1: Effect of 2-Chloroadenosine on Cerebral Blood Flow (CBF) in Rats as Measured by Spin-Labeled MRI
| Condition | Dosage (nmol) | Time Post-Injection (min) | Region of Interest (ROI) | Fold Increase in CBF (vs. vehicle) |
|---|---|---|---|---|
| Normal | 12 | ~90 | Circular ROI | 3.77 |
| Normal | 12 | ~180 | Circular ROI | 3.93 |
| Normal | 12 | ~90 | Hemispheric ROI | 2.92 |
| Normal | 12 | ~180 | Hemispheric ROI | 2.78 |
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction between a radiolabeled compound (the radioligand) and a receptor. 2-Chloroadenosine, often in its tritiated form ([3H]-2-chloroadenosine), serves as a valuable radioligand for studying adenosine receptors in various tissues, including brain membranes. nih.gov
This methodological approach involves incubating brain synaptic membranes with [3H]-2-chloroadenosine and then measuring the amount of radioactivity bound to the membranes. This allows for the determination of key receptor binding parameters, such as the dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax).
Research has shown that [3H]-2-chloroadenosine binds with high affinity to adenosine receptors in rat brain membranes, with a reported Kd value of 23.5 nM. nih.gov These binding sites are heat-sensitive and pH-dependent, suggesting the involvement of protein molecules. nih.gov
Furthermore, competition binding assays are employed to characterize the pharmacological profile of these receptors. In these experiments, the ability of various unlabeled adenosine analogs to inhibit the binding of [3H]-2-chloroadenosine is measured. The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. These values provide insights into the relative affinities of different compounds for the receptor.
The IC50 values for several adenosine analogs in inhibiting [3H]-2-chloroadenosine binding have been found to be in good agreement with their ability to inhibit adenylate cyclase, indicating that the binding sites labeled by [3H]-2-chloroadenosine correspond to the adenosine A1 receptor. nih.gov 2-Chloroadenosine itself acts as an agonist at multiple adenosine receptor subtypes, with varying affinities. tocris.comrndsystems.com
Table 2: Binding Affinity (Ki) of 2-Chloroadenosine for Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
|---|---|
| A1 | 300 |
| A2A | 80 |
| A3 | 1900 |
Future Directions and Research Gaps in 2 Chloroadenosine Hemihydrate Studies
Unraveling Undiscovered Molecular Mechanisms
A significant body of research indicates that 2-Chloroadenosine (B27285) (2-CADO) can induce apoptosis in various cell types, including leukemic B-cells and prostate cancer cells. nih.govnih.gov However, the precise molecular mechanisms underpinning these effects are not fully elucidated and present a key area for future investigation. While some studies show that its cytotoxic effects are dependent on intracellular metabolism to 2-chloro-ATP and subsequent inhibition of DNA synthesis, the complete signaling cascade remains to be mapped. nih.govnih.gov
Future research should focus on:
Receptor-Independent Pathways: Studies in rheumatoid arthritis-derived fibroblast-like synoviocytes have shown that 2-CADO induces apoptosis independently of cell surface adenosine (B11128) receptor signaling. nih.gov Instead, its uptake via nucleoside transporters and subsequent phosphorylation by adenosine kinase are critical. nih.gov Further exploration of these intracellular pathways in other cell types is warranted to understand the full spectrum of its receptor-independent actions.
Signaling Cascades: In human thymocytes, 2-CADO and its counterpart 2-chlorodeoxyadenosine appear to induce cell death through different signaling pathways. nih.gov While 2-chlorodeoxyadenosine-induced apoptosis involves macromolecule synthesis and is p53-dependent, the pathway for 2-CADO is described as primarily Ca(2+)-dependent. nih.gov A more detailed investigation into the specific caspases and other signaling molecules involved in 2-CADO-induced apoptosis is needed.
Metabolic Interference: The conversion of 2-CADO to 2-chloroATP leads to a decrease in intracellular ATP concentration and a general inhibition of macromolecular synthesis. nih.gov The downstream consequences of this energy depletion and the specific enzymes irreversibly inhibited by 2-Cl-ATP require more in-depth characterization. nih.gov
Table 1: Known and Potential Molecular Mechanisms of 2-Chloroadenosine
| Mechanism | Research Finding | Potential Area for Future Study |
| Apoptosis Induction | Induces apoptosis in rheumatoid fibroblasts, leukemic B-cells, and prostate cancer cells. nih.govnih.govnih.gov | Elucidation of the complete caspase cascade and Bcl-2 family protein involvement in various cell lines. |
| Receptor Signaling | Acts as a non-selective adenosine receptor agonist (A1, A2A, A3). tocris.com | Investigation into potential biased agonism or interactions with undiscovered receptor subtypes. |
| Intracellular Metabolism | Phosphorylated by adenosine kinase to 2-chloro-ATP, leading to ATP depletion. nih.govnih.gov | Comprehensive metabolic profiling to identify all downstream effects of 2-chloro-ATP accumulation. |
| Nucleoside Transport | Enters cells via the human equilibrative nucleoside transporter-1 (hENT1). nih.govnih.gov | Characterization of its interaction with other nucleoside transporters and the impact of transporter expression levels on cellular response. |
Exploring Novel Biological Activities and Interactions
The established role of 2-Chloroadenosine as a non-selective adenosine receptor agonist and an inducer of apoptosis opens the door to discovering novel biological activities. tocris.comnih.gov Its metabolic stability makes it a robust tool for exploring physiological processes where endogenous adenosine is rapidly degraded. harvard.edu
Potential avenues for new research include:
Immunomodulation: Given the crucial role of adenosine in regulating immune responses, the stable nature of 2-CADO makes it an excellent candidate for exploring nuanced immunomodulatory effects beyond what is currently known. mdpi.com Its impact on various immune cell subsets, cytokine production, and the tumor microenvironment warrants further investigation.
Neuromodulation: 2-CADO has demonstrated potent effects on the central nervous system, including anticonvulsive properties. tocris.comharvard.edu Further studies could explore its potential in models of other neurological disorders, focusing on its interaction with dopamine release and other neurotransmitter systems. nih.gov
Anti-inflammatory Effects: Research has pointed to the anti-inflammatory and immunomodulatory effects of 2-CADO in acute lung infection models. Expanding these studies to other inflammatory conditions could reveal broader therapeutic potential.
Development of Advanced Analytical Tools
The advancement of research into 2-Chloroadenosine Hemihydrate is intrinsically linked to the development of more sophisticated analytical tools. While techniques like high-performance liquid chromatography (HPLC) are used to measure its metabolites, there is a need for more sensitive and specific methods. nih.gov
Future developments could include:
High-Sensitivity Detection Methods: Creating novel assays, potentially utilizing mass spectrometry or advanced fluorescence-based techniques, for the precise quantification of 2-CADO and its phosphorylated derivatives in complex biological samples.
Real-time Monitoring Tools: Developing biosensors or imaging agents that can track the uptake and subcellular localization of 2-CADO in real-time, providing deeper insights into its pharmacokinetics at a cellular level.
Computational Modeling: Utilizing molecular docking and dynamics simulations to predict interactions with new protein targets and to refine the design of more selective adenosine analog tools. lsuhsc.eduacs.org
Comparative Studies with Other Adenosine Analogs
Systematic comparative studies are crucial for understanding the unique properties of 2-Chloroadenosine relative to other adenosine analogs. Such studies can highlight differences in receptor selectivity, metabolic pathways, and functional outcomes.
Table 2: Comparison of 2-Chloroadenosine with Other Adenosine Analogs
| Analog | Key Characteristics | Comparative Research Findings |
| Adenosine | Endogenous nucleoside, rapidly metabolized. nih.gov | 2-CADO is metabolically stable and can induce apoptosis in cells where adenosine does not. nih.gov |
| Regadenoson | A2A receptor selective agonist. nih.gov | In myocardial perfusion imaging, regadenoson and adenosine produce comparable results, though regadenoson may be better tolerated. miami.edunih.govnih.gov Direct comparative studies with 2-CADO in this context are lacking. |
| 2-Chlorodeoxyadenosine (Cladribine) | Induces apoptosis through different signaling pathways than 2-CADO in human thymocytes. nih.gov | 2-CADO's apoptotic mechanism is primarily Ca(2+)-dependent, whereas 2-chlorodeoxyadenosine's involves macromolecule synthesis. nih.gov |
| N6-Cyclopentyladenosine (CPA) | Highly potent and selective A1 adenosine receptor agonist. nih.gov | While both are adenosine analogs, their receptor selectivity profiles are distinct, suggesting different primary applications as research tools. |
Future comparative research should aim to:
Directly compare the efficacy and signaling pathways of 2-CADO with newer, more receptor-selective analogs across a range of cell types and biological assays.
Investigate potential synergistic or antagonistic interactions when 2-CADO is used in combination with other adenosine receptor modulators.
Applications as a Research Tool in Adenosine Biology
As a stable, non-selective adenosine receptor agonist, 2-Chloroadenosine remains a valuable tool for probing the adenosine signaling system. tocris.comnih.gov Its ability to activate multiple adenosine receptor subtypes simultaneously can be advantageous for studying integrated physiological responses.
Future applications as a research tool could involve:
Validating New Drug Targets: Using 2-CADO to broadly stimulate adenosine signaling can help in the initial stages of identifying and validating new therapeutic targets within this pathway.
Studying Receptor Desensitization: Its metabolic stability allows for prolonged receptor activation, making it ideal for studying the mechanisms of adenosine receptor desensitization and internalization.
Elucidating Intracellular Signaling: Its ability to enter cells and undergo phosphorylation provides a unique tool to dissect the intracellular, receptor-independent effects of adenosine analogs, distinguishing them from receptor-mediated events. nih.gov
By pursuing these future directions and addressing the existing research gaps, the scientific community can continue to unlock the full potential of 2-Chloroadenosine Hemihydrate as both a powerful research tool and a compound with potential therapeutic implications.
Q & A
Q. What ethical guidelines apply when using 2-chloroadenosine in preclinical models of human disease?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
